Product packaging for trans-Tramadol hydrochloride(Cat. No.:CAS No. 73806-49-2)

trans-Tramadol hydrochloride

Cat. No.: B121382
CAS No.: 73806-49-2
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-DMLYUBSXSA-N
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Description

Contextualization of Tramadol (B15222) Isomers and the Significance of trans-Configuration

The tramadol molecule, chemically named 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, has two chiral centers on its cyclohexane (B81311) ring. wikipedia.org This results in the existence of four distinct stereoisomers, which form two pairs of enantiomers. These enantiomeric pairs are diastereomers of one another. acs.org

The two racemates are:

(±)-cis-(1RS,2RS): This racemate consists of the (+)-cis-(1R,2R) and (–)-cis-(1S,2S) enantiomers. The medically used drug, Tramal, is this cis-racemate. acs.orgacs.org

(±)-trans-(1RS,2SR): This racemate consists of the (+)-trans-(1R,2S) and (–)-trans-(1S,2R) enantiomers. acs.org

The cis and trans designation refers to the relative spatial orientation of the hydroxyl (-OH) group and the dimethylaminomethyl group on the cyclohexane ring. acs.org In the chair conformation of the cyclohexane ring, the 2-(dimethylamino)methyl group is equatorial in both racemates. The key distinction lies in the orientation of the other substituents on the first carbon atom (C1):

In the cis-racemate , the 1-OH group is in an axial position, and the 1-(3-methoxyphenyl) group is equatorial. acs.org

In the trans-racemate , the 1-OH group is in an equatorial position, and the 1-(3-methoxyphenyl) group is axial. acs.org

The significance of the trans-configuration in research lies in its contribution to the complete understanding of the structure-activity relationships (SAR) of tramadol. By studying all four stereoisomers, researchers can more accurately determine the structural requirements for the compound's dual mechanism of action: its opioid receptor agonism and its inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.govnih.gov Although not selected for therapeutic use, the trans-isomer serves as a critical chemical tool for probing the steric and conformational requirements of its biological targets.

Table 1: Stereoisomers of Tramadol

Stereoisomer Configuration Racemate Classification
(1R,2R) cis
(1S,2S) cis
(1R,2S) trans
(1S,2R) trans

Historical Development and Evolution of Tramadol Stereochemistry in Research

The history of tramadol's development is deeply intertwined with its stereochemistry. The compound was first invented and patented in the early 1960s by the German pharmaceutical company Grünenthal GmbH. acs.orgacs.org The initial patents, such as the German applications from 1963 and the subsequent British Patent GB 997,399, claimed the mixture of the two diastereomeric racemates—the cis- and trans-forms. acs.orgacs.org

The patents from this era acknowledged the presence of cis-trans isomerism and the potential for resolving the isomers into their optically active forms. acs.orgacs.org However, a pivotal moment in the compound's evolution was the "chiral switch" that occurred during its development. acs.org Further pharmacological studies led the company to select the (±)-cis-racemate for further development and eventual marketing under the brand name Tramal, which first received approval in Germany in 1980. acs.orgacs.org This decision was reportedly based on early research suggesting the racemic cis-mixture demonstrated a more favorable analgesic profile compared to the individual enantiomers. wikipedia.org

The focus on stereochemistry was formally integrated into the patent literature with the publication of US Patent 3,652,589 in 1972. acs.org This shift effectively relegated the trans-isomer to a topic of primarily academic and comparative research, as all subsequent therapeutic development centered on the cis-racemate and its enantiomers. acs.orgacs.org

Scope and Research Imperatives for trans-Tramadol (B1585526) Hydrochloride Studies

Despite the commercial focus on the cis-isomer, research on trans-tramadol hydrochloride remains imperative for several scientific reasons. A primary driver is the need to build a complete picture of the compound's complex pharmacology. The distinct spatial arrangement of the functional groups in the trans-isomer provides a unique probe for investigating the binding pockets of µ-opioid receptors and monoamine transporters.

Key research areas for this compound include:

Pharmacokinetic Studies: Research has demonstrated that the pharmacokinetics of trans-tramadol and its primary active metabolite, O-desmethyltramadol (M1), are stereoselective. Studies in healthy volunteers after oral administration of this compound showed significant differences in the pharmacokinetic parameters between the (+)-trans-T and (–)-trans-T enantiomers. nih.gov Notably, the steady-state serum concentrations of (+)-trans-T were found to be higher than those of (–)-trans-T, suggesting slower elimination of the (+)-enantiomer. nih.gov Such studies are crucial for understanding how the body processes each specific isomer.

Structure-Activity Relationship (SAR) Elucidation: Comparative studies of the biological activity of cis- and trans-isomers are invaluable for SAR analysis. By comparing the binding affinities and functional activities of all four stereoisomers, researchers can delineate the precise structural features that govern the compound's dual-action mechanism.

Development of Analytical Methods: The presence of multiple isomers necessitates the development of robust, enantioselective analytical techniques. Methods such as high-performance capillary electrophoresis (HPCE) and liquid chromatography have been developed and optimized for the separation and quantification of both cis- and trans-tramadol enantiomers and their metabolites in biological samples. nih.govnih.govresearchgate.net These methods are essential for pharmacokinetic research as well as for forensic and environmental analysis, where distinguishing between isomers can be critical.

Table 2: Research Findings on the Pharmacokinetics of trans-Tramadol Enantiomers in Human Volunteers

Parameter Finding Citation
Stereoselectivity The pharmacokinetics of trans-tramadol (trans-T) and its metabolite M1 were found to be stereoselective. nih.gov
Steady-State Concentration After multiple doses, steady-state serum concentrations of (+)-trans-T were significantly higher than those of (–)-trans-T. nih.gov
Elimination The (+)-trans-T enantiomer is eliminated more slowly than the (–)-trans-T enantiomer. nih.gov
Metabolite (M1) Concentration Serum concentrations of (–)-M1 were generally higher than those of (+)-M1. nih.gov
Gender Differences Gender-related differences in the pharmacokinetics of the enantiomers of trans-T and M1 have been observed, potentially due to differences in body weight and CYP2D6 activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26ClNO2 B121382 trans-Tramadol hydrochloride CAS No. 73806-49-2

Properties

IUPAC Name

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224225
Record name trans-Tramadol hydrochloride
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Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-49-2, 22204-88-2
Record name trans-Tramadol hydrochloride
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Record name trans-Tramadol hydrochloride
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Record name (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE, TRANS-
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Stereochemical Characterization and Elucidation

Configurational Isomerism of Tramadol (B15222): cis- and trans-Racemates

The distinction between the cis and trans racemates of tramadol is determined by the relative spatial orientation of the substituents on the cyclohexane (B81311) ring. acs.orgacs.org

In the chair conformation of the cyclohexane ring, the 2-(dimethylamino)methyl group is situated in an equatorial position in both the cis and trans isomers. The key difference lies in the orientation of the hydroxyl (1-OH) and the 1-(3-methoxyphenyl) groups. acs.orgacs.org In the trans-racemate, both the 1-OH and the 2-(dimethylamino)methyl substituents are in the equatorial position (e,e), while the 1-(3-methoxyphenyl) group is in an axial position. acs.orgacs.org This is in contrast to the cis-racemate where the 1-OH group is axial and the 1-(3-methoxyphenyl) group is equatorial. acs.orgacs.org

The absolute configuration of the stereocenters in the trans-stereoisomers is assigned using the Cahn-Ingold-Prelog (CIP) sequence rules. ethernet.edu.etwikipedia.orglibretexts.orgmasterorganicchemistry.com This system prioritizes the substituents attached to a chiral center based on atomic number. libretexts.org For trans-tramadol (B1585526), the two enantiomers are designated as (+)-trans-(1R,2S)-tramadol and (-)-trans-(1S,2R)-tramadol. acs.org

Enantiomeric Forms of trans-Tramadol Hydrochloride

The trans-racemate is a mixture of two enantiomers that exhibit distinct pharmacological properties. amegroups.cn

Research has shown that the enantiomers of trans-tramadol exhibit stereoselective distribution in the central nervous system. nih.gov Following administration of this compound in rats, the concentrations of (+)-trans-tramadol were found to be higher than those of (-)-trans-tramadol in both serum and various brain tissues. nih.gov

Conversely, studies on the active metabolite of tramadol, O-desmethyltramadol (M1), revealed that after administration of trans-tramadol, the concentrations of (+)-M1 were lower than those of (-)-M1 in all tested brain tissues. nih.gov This suggests a stereoselective metabolism and distribution of the enantiomers.

Advanced Spectroscopic and Crystallographic Analyses for Stereochemical Confirmation

A variety of advanced analytical techniques are employed to confirm the stereochemical structure of tramadol isomers. Capillary zone electrophoresis (CZE) has been successfully used to separate the cis and trans isomers of tramadol hydrochloride. nih.gov This method relies on the principle that the trans isomer has a larger hydrodynamic radius and lower electric charge density compared to the cis isomer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the three-dimensional structure of molecules, making it invaluable for distinguishing between diastereomers like cis- and trans-tramadol. The spatial arrangement of the substituents on the cyclohexane ring—specifically the hydroxyl, 3-methoxyphenyl (B12655295), and dimethylaminomethyl groups—results in distinct chemical environments for the hydrogen (¹H) and carbon (¹³C) nuclei. These differences are observable as variations in chemical shifts (δ) and coupling constants (J).

In the trans-isomer, the hydroxyl group is equatorial and the 3-methoxyphenyl group is axial, while in the more commonly studied cis-isomer, the hydroxyl group is axial and the 3-methoxyphenyl group is equatorial. This leads to unique NMR spectral fingerprints for each isomer. Detailed analysis of ¹H and ¹³C NMR spectra allows for unambiguous assignment of the trans configuration.

Below is a table comparing the ¹H and ¹³C NMR spectral data for the trans- and cis-isomers of the tramadol free base, which illustrates the key differences used for stereochemical assignment. The hydrochloride salt will exhibit similar differentiating features, with shifts influenced by the protonation of the amine.

¹H NMR Data (400 MHz, CDCl₃)
Assignmenttrans-Tramadol (δ ppm)cis-Tramadol (δ ppm)
H5' (Aromatic)7.28 (t, J=8.0 Hz)7.26 (t, J=7.9 Hz)
H2' (Aromatic)7.10 (dd, J=2.5, 1.6 Hz)7.05 (d, J=2.5 Hz)
H6' (Aromatic)7.04 (ddd, J=8.0, 1.6, 0.8 Hz)6.90 (d, J=7.9 Hz)
H4' (Aromatic)6.79 (ddd, J=8.0, 2.5, 0.8 Hz)6.81 (dd, J=7.9, 2.5 Hz)
H2 (Cyclohexane)3.96 (dd, J=10.5, 2.6 Hz)2.58 (ddd, J=11.4, 4.2, 2.5 Hz)
OCH₃3.82 (s)3.83 (s)
N(CH₃)₂-2.18 (s)
¹³C NMR Data (100 MHz, CDCl₃)
Assignmenttrans-Tramadol (δ ppm)cis-Tramadol (δ ppm)
C3' (Aromatic)159.8159.9
C1' (Aromatic)150.3146.1
C5' (Aromatic)129.5129.2
C6' (Aromatic)117.0119.1
C2', C4' (Aromatic)112.0, 111.1113.1, 111.5
C1 (Cyclohexane)78.975.9
OCH₃55.355.3

Data adapted from a biomimetic synthesis study. Note: Specific peak assignments for N(CH₃)₂ and cyclohexane CH₂ groups vary between sources and are simplified here for clarity.

X-ray Diffraction Analysis of this compound Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions such as hydrogen bonding. This technique can confirm the relative configuration of the chiral centers (1R,2S or 1S,2R) and detail the bond lengths and angles that define the molecule's structure.

For the commercially prevalent (±)-cis-Tramadol hydrochloride, the crystal structure has been thoroughly characterized. It crystallizes in the monoclinic space group Cc with specific unit cell dimensions cambridge.orgcambridge.orgresearchgate.net. However, after a thorough review of the scientific literature, detailed single-crystal X-ray diffraction data, including unit cell parameters and space group, for the this compound isomer is not publicly available.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides insights into the molecular structure by probing the vibrational modes of chemical bonds. Diastereomers like cis- and this compound are expected to exhibit distinct spectra due to differences in their molecular symmetry and the ways their functional groups interact.

The key vibrational modes for tramadol hydrochloride include:

O-H stretching: Associated with the hydroxyl group.

N-H stretching: Associated with the protonated amine of the hydrochloride salt.

C-H stretching: From the aromatic ring, cyclohexane ring, and methyl groups.

C-O stretching: From the ether and alcohol functionalities.

Optical Activity Studies of this compound

As a chiral compound, the individual enantiomers of this compound are optically active, meaning they rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties. The racemic mixture, (±)-trans-tramadol hydrochloride, is optically inactive as the equal and opposite rotations of the two enantiomers cancel each other out.

The specific rotation, [α], is a standardized measure of this activity. The (+)-trans-(1R,2S) enantiomer rotates light in a dextrorotatory (+) direction, while the (–)-trans-(1S,2R) enantiomer rotates light by an equal amount in a levorotatory (–) direction. The measurement of optical activity is crucial for confirming the enantiomeric purity of a sample.

EnantiomerStereochemical DescriptorSpecific Rotation [α]D²⁰ (c=1, H₂O)
(+)-trans-Tramadol Hydrochloride(1R,2S)+7.7° to +8.5°
(–)-trans-Tramadol Hydrochloride(1S,2R)-7.7° to -8.5° (inferred)

Data for the (+)-enantiomer is from a chemical supplier's technical data. The value for the (–)-enantiomer is inferred based on the properties of enantiomeric pairs.

Synthetic Methodologies and Process Chemistry of Trans Tramadol Hydrochloride

Chemical Synthesis Pathways for trans-Tramadol (B1585526)

The foundational synthesis of tramadol (B15222) produces a mixture of stereoisomers. Consequently, research has been directed towards developing stereoselective methods to favor the formation of the trans-enantiomers.

Initial synthetic routes for tramadol were not stereoselective, resulting in a mixture of four stereoisomers. Modern strategies, however, aim to control the stereochemistry to produce the desired trans-isomers.

A common and critical step in tramadol synthesis is the Mannich reaction. This involves reacting cyclohexanone with paraformaldehyde and dimethylamine hydrochloride to produce 2-(dimethylaminomethyl)cyclohexanone. redalyc.orgscribd.com This intermediate, a Mannich base, is then reacted with a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, to introduce the second stereocenter. ub.edu The diastereoselectivity of this Grignard addition is a key factor in determining the ratio of cis to trans isomers. The reaction conditions, including solvent and temperature, can be optimized to favor the formation of the desired trans-isomer.

Another approach involves the stereoselective reduction of a ketone precursor. This method focuses on creating a ketone with the desired carbon skeleton and then reducing it to an alcohol, thereby setting the stereochemistry at one of the chiral centers. The choice of reducing agent is crucial for achieving high diastereoselectivity.

Asymmetric synthesis represents a more advanced strategy to directly obtain the desired enantiomers. This can be achieved through the use of chiral catalysts or auxiliaries that direct the stereochemical outcome of key reactions. For example, asymmetric hydrogenation of an appropriate enone precursor using a chiral catalyst can yield a specific enantiomer of the trans-isomer with high purity.

On an industrial scale, the synthesis of trans-tramadol hydrochloride is optimized for efficiency, cost, and safety. The most prevalent industrial method involves the Grignard reaction. smolecule.com The process typically starts with cyclohexanone, which undergoes a Mannich reaction to form 2-[(dimethylamino)methyl]cyclohexanone. ub.edu This is followed by the addition of 3-methoxyphenylmagnesium bromide via a Grignard reaction, which results in a mixture of cis and trans tramadol isomers. google.com

Optimization of this process has focused on maximizing the yield of the trans-isomer during the Grignard reaction. This is achieved by carefully controlling parameters such as temperature, solvent, and the rate of reagent addition. Lower reaction temperatures have been shown to favor the formation of the trans-isomer.

A significant part of industrial production involves the separation of the desired trans-isomer from the unwanted cis-isomer. This is often accomplished through fractional crystallization of the hydrochloride salt. google.com Research has also explored alternative purification methods to improve efficiency and reduce the use of hazardous solvents. google.com For instance, processes have been developed to prepare this compound monohydrate from a mixture of isomers by treatment with water and acetic acid. google.com

Chiral Separation and Enantiopurification Techniques

Since the pharmacological activity of tramadol resides in its enantiomers, their separation and purification are of paramount importance.

Chiral chromatography is a powerful technique for both the analytical and preparative separation of tramadol enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are widely used for this purpose. jsmcentral.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often utilize chiral stationary phases (CSPs) to achieve enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high efficiency in resolving tramadol enantiomers. jsmcentral.orgnih.govnih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector on the CSP. The mobile phase composition, including the organic modifier and additives, is optimized to enhance resolution. nih.gov

Gas Chromatography (GC): Chiral GC is another effective method for enantiomeric analysis of tramadol. To increase volatility and improve chromatographic performance, tramadol is often derivatized prior to analysis. oup.com Common derivatizing agents include silylating agents like BSTFA. researchgate.net Separation is then achieved on a capillary column coated with a chiral stationary phase.

Supercritical Fluid Chromatography (SFC): SFC has gained popularity as a "green" alternative to HPLC for chiral separations due to its use of supercritical carbon dioxide as the primary mobile phase, which reduces organic solvent consumption. chromatographyonline.com Polysaccharide-based CSPs are also commonly used in SFC for the successful separation of tramadol enantiomers. researchgate.net

Table 1: Chiral Chromatography Methods for Tramadol Enantiomers

Chromatographic Technique Chiral Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection Method
HPLC Cellulose tris-(3,5-dimethylphenylcarbamate) nih.gov Phosphate buffer/acetonitrile (B52724) nih.gov Fluorescence nih.gov
GC Cyclodextrin-based Helium Mass Spectrometry (MS) oup.com

| SFC | Polysaccharide-based researchgate.net | Supercritical CO2/Alcohol researchgate.net | UV shimadzu.com |

Besides chromatography, other techniques are employed for the enantiopurification of trans-tramadol.

Diastereomeric Crystallization: This classical method involves reacting the racemic trans-tramadol with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. google.com These diastereomers exhibit different physical properties, like solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) has been successfully applied to separate cis and trans isomers of tramadol hydrochloride. nih.gov Furthermore, by using cyclodextrins as chiral selectors in the buffer, CE can effectively separate the enantiomers of tramadol. nih.govresearchgate.netchemicalpapers.com

Derivatization Chemistry for Analytical and Synthetic Applications

Derivatization of tramadol is performed for both analytical and synthetic purposes.

For analytical applications, derivatization is often used to improve the detection and quantification of tramadol and its metabolites in biological samples. researchgate.netnih.gov For instance, in GC analysis, the hydroxyl and amine groups of tramadol can be derivatized to increase volatility and thermal stability. oup.comwjbphs.com

In synthetic chemistry, the functional groups of tramadol serve as handles for creating new derivatives with potentially altered pharmacological profiles. The synthesis of tramadol analogs allows for the exploration of structure-activity relationships. redalyc.orgxianshiyoudaxuexuebao.com For example, modifications to the hydroxyl or dimethylamino groups can lead to compounds with different affinities for opioid and monoamine reuptake transporter targets. xianshiyoudaxuexuebao.comnih.gov

Molecular Pharmacology and Receptor Interaction Profiles Preclinical

Mu-Opioid Receptor (MOR) Agonism of trans-Tramadol (B1585526) and its Metabolites

The opioid component of trans-Tramadol's action is primarily mediated through its agonistic activity at the µ-opioid receptor (MOR). However, the parent compound itself is a weak agonist. droracle.ai The opioid effects are significantly influenced by the contributions of its stereoisomers and, most notably, its primary active metabolite.

Preclinical studies have established that the enantiomers of trans-Tramadol possess different affinities for the µ-opioid receptor. The (+)-trans-Tramadol enantiomer is a selective agonist of the µ-opioid receptor. core.ac.uk In contrast, racemic (+/-)-trans-Tramadol demonstrates a low affinity for the human µ-opioid receptor, with a reported inhibition constant (Ki) of 2.4 µM. nih.gov Another study reported a Ki value of 12.486 µM for racemic tramadol (B15222). ovid.com The (+)-(1R,2R)-tramadol enantiomer is primarily responsible for the opioid effects, while the (-)-(1S,2S)-tramadol enantiomer is largely inactive at the MOR. nih.gov

The agonist efficacy of the parent compound is considered weak. Studies using Xenopus oocytes expressing cloned human µ-opioid receptors demonstrated that while trans-Tramadol can directly activate the receptor, relatively high concentrations are required to elicit a response compared to standard MOR agonists like DAMGO. researchgate.netnih.gov This suggests that the parent drug's direct contribution to µ-opioid-mediated analgesia is limited. droracle.ai

The primary active metabolite of trans-Tramadol, O-desmethyltramadol (M1), is a significantly more potent MOR agonist than the parent compound. taylorandfrancis.compainphysicianjournal.com The metabolic conversion of trans-Tramadol to M1 is crucial for its opioid-mediated analgesic effects. nih.gov

The (+)-M1 metabolite exhibits a substantially higher affinity for the human µ-opioid receptor, with studies reporting Ki values as low as 3.4 nM. nih.gov This represents an affinity approximately 300 times greater than that of the parent compound. painphysicianjournal.com The (-)-M1 enantiomer has a much lower affinity, with a Ki of 240 nM. nih.gov Research confirms that metabolites of tramadol have a greater affinity for the MOR than the parent drug. ovid.com Specifically, the (+)-M1 metabolite has a significantly higher affinity for the MOR than tramadol itself. ovid.com

In functional assays, such as [35S]GTPγS binding studies, (+)-M1 demonstrates the highest intrinsic efficacy among the metabolites, confirming its role as the primary driver of the µ-opioid-derived effects. nih.gov The rank order of intrinsic efficacy has been established as (+)-M1 > (+/-)-M5 > (-)-M1. nih.gov The analgesic activity of M1 has been demonstrated in preclinical models, where it is shown to be two to four times more potent than the parent drug. caldic.com

Table 1: Binding Affinity (Ki) of trans-Tramadol and its Metabolites at the Human µ-Opioid Receptor

Compound Binding Affinity (Ki) Reference
(+/-)-trans-Tramadol 2.4 µM nih.gov
(+)-O-Desmethyltramadol ((+)-M1) 3.4 nM nih.gov
(-)-O-Desmethyltramadol ((-)-M1) 240 nM nih.gov
(+/-)-M5 100 nM nih.gov

Monoamine Neurotransmitter Reuptake Inhibition

In addition to its opioid activity, trans-Tramadol hydrochloride exerts a significant portion of its analgesic effect by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). clinpgx.orgwisdomlib.orgwisdomlib.orgnih.gov This action is stereoselective, with each enantiomer preferentially inhibiting the reuptake of a different monoamine. clinpgx.orgdrugbank.com

The (+)-trans-Tramadol enantiomer is a selective inhibitor of serotonin reuptake. core.ac.ukclinpgx.orgresearchgate.net This action increases the concentration of serotonin in the synaptic cleft, which is believed to contribute to analgesia by modulating pain signals. migrainebuddy.comresearchgate.net The metabolite (+)-M1 also contributes to serotonin reuptake inhibition. core.ac.uk In vivo microdialysis studies in rats have confirmed that trans-Tramadol administration leads to a dose-dependent increase in extracellular serotonin levels in the brain, similar to the effects of dual 5-HT/NA reuptake inhibitors. nih.gov

The (-)-trans-Tramadol enantiomer is primarily responsible for the inhibition of norepinephrine reuptake. core.ac.ukclinpgx.org This leads to increased synaptic concentrations of norepinephrine. Preclinical studies have demonstrated that trans-Tramadol competitively inhibits norepinephrine transporter (NET) function. nih.gov In cultured bovine adrenal medullary cells, tramadol inhibited the uptake of [3H]-NE with an inhibition constant (Ki) of 13.7 µM and competitively inhibited the binding of [3H]-desipramine to plasma membranes with a Ki of 11.2 µM. nih.gov Positron Emission Tomography (PET) studies in nonhuman primates have shown that tramadol blocks both serotonin and norepinephrine transporters in the brain in a dose-dependent manner. nih.govoup.com

Table 2: Monoamine Reuptake Inhibition Profile of trans-Tramadol Enantiomers

Enantiomer Primary Mechanism Neurotransmitter Reference
(+)-trans-Tramadol Serotonin Reuptake Inhibition Serotonin (5-HT) core.ac.ukclinpgx.org
(-)-trans-Tramadol Norepinephrine Reuptake Inhibition Norepinephrine (NE) core.ac.ukclinpgx.org

Modulation of Descending Inhibitory Pain Pathways: Molecular Mechanisms in Preclinical Models

The dual mechanism of action of trans-Tramadol—MOR agonism and monoamine reuptake inhibition—converges on the modulation of descending pain pathways. nih.govdrugbank.com These pathways, originating in brainstem structures like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), exert inhibitory control over nociceptive signaling at the spinal cord level. frontiersin.orgresearchgate.netnih.gov

Cellular Signaling Cascades Mediated by trans-Tramadol

The intracellular signaling pathways initiated by this compound are primarily linked to its activity at G-protein coupled receptors (GPCRs), most notably the µ-opioid receptor (MOR). nih.govmdpi.com As a GPCR agonist, trans-Tramadol's effects are transduced by heterotrimeric G-proteins, leading to a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.

Upon binding to the µ-opioid receptor, trans-Tramadol induces a conformational change that activates associated intracellular Gi/o-type G-proteins. mdpi.com This activation causes the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits, both of which are active signaling molecules. nih.govfrontiersin.org

The Gα subunit, specifically Gαi/o, directly inhibits the enzyme adenylyl cyclase. mdpi.comnih.gov This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.com A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of various downstream targets, including ion channels and transcription factors.

The dissociated Gβγ subunit also plays a crucial role in the signaling cascade. It directly interacts with and modulates the activity of ion channels. mdpi.com Key effects include:

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential. mdpi.com

Inhibition of voltage-gated calcium channels (VGCCs): By closing these channels, the influx of calcium ions (Ca2+) into the presynaptic terminal is reduced. mdpi.com Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this action decreases the release of neurotransmitters into the synapse.

This multi-faceted signaling cascade, summarized in the table below, culminates in a reduction of neuronal excitability and attenuated pain signal transmission. The entire process is subject to negative regulation by Regulator of G-protein Signaling (RGS) proteins, which accelerate the hydrolysis of GTP by the Gα subunit, promoting the re-association of the G-protein heterotrimer and terminating the signal. frontiersin.org

ComponentActionConsequence
µ-Opioid Receptor (GPCR)Binding of trans-TramadolActivation of Gi/o protein
Gαi/o SubunitInhibition of Adenylyl CyclaseDecreased intracellular cAMP levels
Gβγ SubunitActivation of GIRK ChannelsK+ efflux, neuronal hyperpolarization
Gβγ SubunitInhibition of Voltage-Gated Ca2+ ChannelsReduced neurotransmitter release

Investigation of Other Potential Molecular Targets

A significant area of investigation has been its effect on ion channels. Studies have demonstrated that trans-Tramadol can act as a blocker of voltage-gated sodium channels, including peripheral isoforms Nav1.5 and Nav1.7, as well as Nav1.2. nih.gov This action is comparable to that of local anesthetics, with a higher binding affinity for the inactivated state of the channel, thereby modulating sodium influx and inhibiting nerve conduction. nih.gov

Furthermore, trans-Tramadol has been shown to interact with various other receptor systems. It functions as an antagonist at the serotonin 5-HT2C receptor, which may be linked to some of its effects on mood. wikipedia.org Antagonistic activity has also been reported at both M1 and M3 muscarinic acetylcholine receptors and the α7 nicotinic acetylcholine receptor. drugbank.comwikipedia.org

Additional, weaker interactions have been noted. These include very weak antagonism at the N-methyl-D-aspartate (NMDA) receptor and potential interactions with Adenosine A1 receptors. drugbank.comwikipedia.org There have also been conflicting reports regarding its activity at Transient Receptor Potential (TRP) channels. While one study suggested an agonistic effect at the TRPV1 receptor, another indicated it inhibits the TRPA1 channel but not TRPV1. drugbank.comcaldic.com

The diverse range of these molecular interactions is summarized in the table below.

Molecular TargetReported ActionReference
Voltage-Gated Sodium Channels (Nav1.2, Nav1.5, Nav1.7)Blocker/Inhibitor nih.gov
Serotonin 5-HT2C ReceptorAntagonist wikipedia.org
Muscarinic Acetylcholine Receptors (M1, M3)Antagonist drugbank.comwikipedia.org
α7 Nicotinic Acetylcholine ReceptorAntagonist wikipedia.org
Transient Receptor Potential Vanilloid 1 (TRPV1)Agonist (conflicting data) drugbank.comcaldic.com
Transient Receptor Potential Ankyrin 1 (TRPA1)Inhibitor wikipedia.orgcaldic.com
N-methyl-D-aspartate (NMDA) ReceptorWeak Antagonist drugbank.comwikipedia.org
Adenosine A1 ReceptorInteraction reported drugbank.com

Preclinical Pharmacokinetics and Biotransformation Pathways

Absorption Mechanisms of trans-Tramadol (B1585526) Hydrochloride (Preclinical Studies)

The absorption of trans-Tramadol hydrochloride is a critical determinant of its bioavailability. In vitro models are pivotal in understanding the cellular mechanisms that facilitate or hinder its passage across the gastrointestinal barrier.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drugs. youtube.comsigmaaldrich.comnih.gov When cultured, these cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the epithelium of the small intestine. youtube.comsigmaaldrich.com

Studies using Caco-2 cell monolayers have been employed to investigate the transepithelial transport of the enantiomers of tramadol (B15222), (+)-TMD and (-)-TMD, and its primary active metabolite, O-desmethyltramadol (M1). nih.gov Research indicates that these compounds can cross the Caco-2 monolayer, suggesting intestinal absorption. nih.gov The integrity of the Caco-2 cell monolayers during these experiments is typically confirmed by measuring the transepithelial electrical resistance (TEER), with values between 250 and 350 Ω·cm² being common. nih.gov

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump substrates out of cells, potentially limiting the absorption of orally administered drugs. sigmaaldrich.comtg.org.au The involvement of P-gp in the transport of tramadol enantiomers and the M1 metabolite has been investigated using Caco-2 cell models. nih.govnih.gov

In these studies, the bidirectional transport of the compounds is measured in the presence and absence of P-gp inhibitors like cyclosporine A and GF120918. nih.govnih.gov Research has shown a significant net secretion (transport from the basolateral to the apical side) of (+)-TMD, (-)-TMD, and M1 when a pH gradient is present (apical pH 6.8 / basolateral pH 7.4), with transport ratios (Papp(B-A)/Papp(A-B)) ranging from 1.8 to 2.7. nih.govnih.govresearchgate.net However, this polarized transport was nearly abolished at a physiological pH of 7.4 on both sides. nih.gov The addition of P-gp inhibitors resulted in only a slight, though statistically significant, increase in the secretory flux (up to 26%). nih.govnih.govresearchgate.net These findings suggest that the enantiomers of tramadol and its M1 metabolite are not significant substrates for P-gp. nih.govnih.gov

Instead, the observed pH-dependent efflux suggests the involvement of proton-based efflux pumps, which may play a role in limiting the gastrointestinal absorption of tramadol enantiomers. nih.govnih.govresearchgate.net Furthermore, the data from these in vitro studies suggest a possible role for uptake carriers in the transepithelial transport of these compounds. nih.govresearchgate.net

Table 1: Bidirectional Transport of Tramadol Enantiomers and M1 across Caco-2 Cell Monolayers nih.govnih.gov
CompoundConditionTransport Ratio (Efflux Ratio) (Papp(B-A)/Papp(A-B))Effect of P-gp Inhibitors
(+)-TramadolpH Gradient (6.8/7.4)1.8 - 2.7Slight increase in secretory flux
(-)-Tramadol (B15223)pH Gradient (6.8/7.4)1.8 - 2.7Slight increase in secretory flux
O-desmethyltramadol (M1)pH Gradient (6.8/7.4)1.8 - 2.3Slight increase in secretory flux (up to 26%)
All CompoundsPhysiological pH (7.4/7.4)~1.0Polarized transport abolished

Distribution Characteristics in Preclinical Models

Following absorption, this compound is distributed throughout the body. Preclinical studies help to characterize its tissue penetration and binding to plasma proteins.

Preclinical and postmortem studies have provided insights into the distribution of tramadol and its metabolites in various tissues. In a study involving rats, intranasal administration of tramadol resulted in its detection in both plasma and cerebrospinal fluid (CSF), with absolute bioavailability in the CSF reaching 87.3%. nih.gov This indicates that tramadol can cross the blood-brain barrier.

A postmortem report from a human overdose case documented the concentrations of tramadol and its metabolites in different tissues, as detailed in the table below. In most tissues, the concentration of the parent drug, tramadol, was higher than that of its metabolites. nih.gov

Table 2: Tissue Concentrations of Tramadol and its Metabolites in a Postmortem Case nih.gov
Tissue/FluidTramadol ConcentrationO-desmethyltramadol (M1) ConcentrationN-desmethyltramadol (M2) Concentration
Blood20 mg/LData not specifiedData not specified
Urine110.2 mg/LData not specifiedData not specified
Liver68.9 mg/kgData not specifiedData not specified
Kidney37.5 mg/kgData not specifiedData not specified

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Research indicates that the plasma protein binding of tramadol is approximately 20%. researchgate.net This relatively low level of binding means that a large fraction of the drug in circulation is free and available to distribute into tissues and exert its pharmacological effects.

Metabolism of this compound and its Enantiomers

Tramadol is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily through O- and N-demethylation and conjugation reactions. clinpgx.org These metabolic processes are stereoselective, meaning the two enantiomers of tramadol are metabolized at different rates. nih.govnih.gov

The primary metabolic pathways are catalyzed by the cytochrome P450 (CYP) enzyme system. clinpgx.org

O-demethylation: The conversion of tramadol to its main active metabolite, O-desmethyltramadol (M1), is catalyzed by the enzyme CYP2D6. clinpgx.org The (+)-M1 metabolite is particularly important for the opioid activity of tramadol. nih.gov

N-demethylation: The conversion of tramadol to N-desmethyltramadol (M2) is carried out by CYP2B6 and CYP3A4. clinpgx.org

These initial metabolites can be further metabolized to secondary metabolites such as N,O-didesmethyltramadol (M5). clinpgx.org The parent compound and its metabolites also undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are then eliminated, primarily by the kidneys. clinpgx.org Preclinical studies in mice have shown that after oral administration, tramadol has a low bioavailability of 26%. nih.govresearchgate.net

The pharmacokinetics of trans-tramadol and its M1 metabolite are stereoselective. nih.gov Studies have shown that the steady-state serum concentrations of (+)-trans-tramadol are higher than those of (-)-trans-tramadol. nih.gov Conversely, the serum concentrations of (-)-M1 are often higher than those of (+)-M1. nih.gov

Table 3: Major Metabolic Pathways of Tramadol clinpgx.org
Metabolic PathwayMetabolitePrimary Enzyme(s) InvolvedNotes
O-demethylationO-desmethyltramadol (M1)CYP2D6Primary active metabolite with opioid activity
N-demethylationN-desmethyltramadol (M2)CYP2B6, CYP3A4-
Further DemethylationN,O-didesmethyltramadol (M5)Various CYPsSecondary metabolite
ConjugationGlucuronides and SulfatesUGTs, SULTsPhase II metabolism for elimination

Cytochrome P450 (CYP) Mediated Biotransformation

Phase I metabolism of tramadol is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions. The two primary pathways are O-demethylation, which leads to the formation of a pharmacologically active metabolite, and N-demethylation, which primarily produces inactive metabolites. clinpgx.org

Table 1: Comparative In Vitro Formation Rates of M1 and M2 Metabolites in Liver Microsomes
SpeciesM1 (O-desmethyltramadol) Formation RateM2 (N-desmethyltramadol) Formation RatePrimary CYP Enzymes Involved
HumanBaselineBaselineCYP2D6 (for M1); CYP2B6, CYP3A4 (for M2) nih.gov
Dog7-fold faster than human19-fold faster than humanCYP2D15 (for M1); CYP2B11, CYP3A12 (for M2) researchgate.net
Cat3.9-fold faster than dog4.8-fold slower than dogNot specified

The N-demethylation of tramadol results in the formation of N-desmethyltramadol (M2). This metabolic pathway is primarily mediated by the CYP3A4 and CYP2B6 isoenzymes. clinpgx.orgclinpgx.org Unlike M1, the M2 metabolite is considered essentially inactive at opioid receptors and does not significantly contribute to the analgesic properties of tramadol. researchgate.netnih.gov Preclinical studies in dogs have shown that M2 formation is substantial and is catalyzed by CYP2B11 and CYP3A12, the canine orthologs of human CYP2B6 and CYP3A4. researchgate.net The rate of M2 formation can vary significantly between species, as demonstrated in comparative liver microsome studies. researchgate.net

The significant role of CYP2D6 in the metabolic activation of tramadol to M1 implies that its efficacy can be affected by genetic variations in this enzyme. nih.gov Preclinical research utilizes different animal models which naturally exhibit variations in CYP enzyme activity, serving as a surrogate for studying human genetic polymorphisms. For example, the marked differences in tramadol metabolism between dogs, cats, and humans highlight species-specific variations in CYP activity. researchgate.net Dogs, for instance, demonstrate lower M1 formation and higher M2 formation compared to cats, which is attributed to the specific activity of their respective CYP isoforms (CYP2D15, CYP2B11, and CYP3A12). researchgate.netnih.gov These preclinical species-comparative studies are essential for understanding the potential clinical impact of CYP2D6 polymorphisms, which in humans can lead to classifications of individuals as poor, intermediate, extensive, or ultra-rapid metabolizers, potentially affecting therapeutic outcomes. nih.govresearchgate.net

Conjugation Reactions (Glucuronidation, Sulfation)

Following Phase I metabolism, tramadol and its metabolites, particularly O-desmethyltramadol (M1), undergo Phase II conjugation reactions. clinpgx.org These reactions involve the attachment of endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate groups (sulfation), to the metabolites. nih.govuomus.edu.iq The primary goal of conjugation is to increase the water solubility of the metabolites, thereby facilitating their renal excretion. uomus.edu.iq Glucuronidation is the most prominent conjugation pathway for tramadol metabolites. nih.gov The M1 metabolite is primarily inactivated and conjugated by UDP-glucuronosyltransferase enzymes, notably UGT2B7 and UGT1A8, to form O-desmethyltramadol glucuronide. nih.gov Studies have identified numerous conjugated metabolites, including seven different glucuronides and five sulfates, in urine, underscoring the importance of these pathways in the clearance of the compound. nih.gov

Table 2: Steady-State Pharmacokinetic Parameters of trans-Tramadol and M1 Enantiomers in Human Volunteers
Parameter(+)-trans-Tramadol(-)-trans-Tramadol(+)-M1(-)-M1
Cmax (µg/L)308.4 ± 61.1255.6 ± 48.249.8 ± 16.556.3 ± 17.6
Cmin (µg/L)197.6 ± 47.5158.4 ± 35.835.5 ± 13.043.1 ± 14.2
Tmax (h)3.8 ± 1.13.9 ± 1.04.3 ± 1.24.4 ± 1.1
AUC (µg·h/L)3021.1 ± 661.42471.0 ± 514.8511.1 ± 182.2589.9 ± 201.2
nih.gov

Identification and Characterization of Minor Metabolites

Beyond the primary metabolites M1 and M2, tramadol is biotransformed into a variety of minor metabolites. nih.gov Comprehensive metabolic profiling has identified up to 25 different metabolites in urine. nih.govresearchgate.net Phase I metabolism gives rise to metabolites such as di-N-demethyltramadol (M3), tri-N,O-demethyltramadol (M4), and N,O-didesmethyltramadol (M5). nih.gov Of these, M3 and M4 are generally formed in very small amounts. nih.gov Other Phase I pathways that have been identified include cyclohexyl oxidation and dehydration. nih.gov The M5 metabolite, which can be formed either by N-demethylation of M1 or O-demethylation of M2, is also considered to be pharmacologically active. clinpgx.orgresearchgate.net These Phase I metabolites can subsequently undergo Phase II conjugation to form an array of glucuronide and sulfate derivatives. nih.gov

Table 3: Identified Phase I Metabolites of Tramadol
MetaboliteFull NameFormation Pathway
M1O-desmethyltramadolO-demethylation nih.gov
M2N-desmethyltramadolN-demethylation nih.gov
M3di-N-demethyltramadolN-demethylation of M2 clinpgx.orgnih.gov
M4tri-N,O-demethyltramadolDemethylation of M5 nih.gov
M5N,O-didesmethyltramadolN-demethylation of M1 or O-demethylation of M2 nih.govresearchgate.net
-Hydroxycyclohexyl metabolitesCyclohexyl oxidation nih.gov
-Tramadol-N-oxideN-oxidation nih.gov

Elimination Mechanisms (Preclinical Studies)

The elimination of this compound and its metabolites from the body occurs predominantly through renal excretion, with a smaller fraction removed via fecal elimination. Preclinical studies across various animal models have established that the kidneys are the principal route for the excretion of the parent compound and its biotransformation products.

Renal Excretion Pathways of Parent Compound and Metabolites

In preclinical models, the primary route of elimination for trans-tramadol and its metabolites is via the kidneys. nih.gov Studies using 14C-labelled tramadol in species including mice, hamsters, rats, guinea pigs, rabbits, and dogs have shown that cumulative renal excretion accounts for 86% to 100% of the administered dose's total radioactivity. nih.gov A notable difference between preclinical species and humans is the extent of metabolism before excretion; in rats and dogs, only about 1% of the tramadol dose is excreted in the urine as the unchanged parent compound, indicating extensive and rapid metabolism in these animals. jscimedcentral.com

Preclinical research in male Sprague-Dawley rats using isolated perfused kidney models has revealed stereoselective processes in the renal clearance of trans-tramadol and its primary active metabolite, O-desmethyltramadol (M1). nih.govresearchgate.net In these studies, (-)-trans-tramadol was preferentially metabolized within the kidney. researchgate.net Conversely, the renal clearance of the M1 metabolite was also stereoselective, with the (+)-enantiomer being preferentially cleared into the urine. nih.govresearchgate.net

When isolated rat kidneys were perfused with this compound, the concentration of (+)-trans-tramadol was higher than its (-) enantiomer in the perfusate, while more (+)-trans-tramadol was found in the urine compared to (-)-trans-tramadol. researchgate.net For the M1 metabolite under the same conditions, the perfusate contained lower concentrations of (+)-trans-O-demethyltramadol compared to the (-) enantiomer, and less (+)-M1 was found in the urine than (-)-M1. researchgate.net However, when the kidneys were perfused directly with the M1 metabolite, the (+)-enantiomer was more readily cleared into the urine. nih.govresearchgate.net

Biliary Excretion and Fecal Elimination

Fecal elimination constitutes a minor pathway for the excretion of trans-tramadol and its metabolites in preclinical species. Following oral administration of radio-labelled tramadol to mice, hamsters, rats, guinea pigs, rabbits, and dogs, the portion of radioactivity not recovered in the urine is found in the feces. nih.gov Given that renal excretion accounts for 86-100% of the dose, fecal elimination represents the residual amount. nih.gov

Population Pharmacokinetics in Preclinical Animal Models (e.g., Species- and Gender-Related Differences)

The pharmacokinetic profile of this compound exhibits notable variability related to both species and gender in preclinical animal models. While the fundamental metabolic pathways, including N- and O-demethylation and subsequent conjugation, are qualitatively similar across species, the rate and extent of these transformations show significant differences. nih.gov

In general, tramadol is metabolized much more rapidly in animal models such as mice, hamsters, rats, guinea pigs, rabbits, and dogs than in humans. nih.gov This leads to lower urinary excretion of the unchanged parent drug in animals. nih.govjscimedcentral.com

Gender has been identified as a significant factor influencing the pharmacokinetics of trans-tramadol in several preclinical species.

In rats: Studies have demonstrated significant gender-related differences in the pharmacokinetics of trans-tramadol and its active metabolite M1. amegroups.cn After a single oral dose, female rats exhibited higher plasma concentrations of both (+)-trans-tramadol and (-)-trans-tramadol compared to male rats. amegroups.cn The absorption and elimination of the parent drug's enantiomers were slower in females. amegroups.cn Consequently, key pharmacokinetic parameters such as Cmax (for the (+) enantiomer), AUC, and elimination half-life were significantly higher in female rats. amegroups.cn Systemic exposure to (+)-trans-T, (-)-trans-T, and the active metabolite (+)-M1 was consistently higher in female rats. amegroups.cn

Table 1: Gender-Related Differences in Pharmacokinetic Parameters of trans-Tramadol Enantiomers in Rats After a 10 mg/kg Oral Dose amegroups.cn
ParameterEnantiomerMale Rats (Mean ± SD)Female Rats (Mean ± SD)
Cmax (ng/mL)(+)-trans-T309 ± 53403 ± 58
(-)-trans-T277 ± 51345 ± 48
AUC₀-∞ (ng·h/mL)(+)-trans-T708 ± 1661252 ± 224
(-)-trans-T603 ± 1361076 ± 189
T½ (h)(+)-trans-T1.6 ± 0.32.2 ± 0.4
(-)-trans-T1.5 ± 0.32.1 ± 0.4*

*P<0.05 vs male. Data derived from Liu HC et al., 2003.

In dogs: Gender-related differences have also been observed in dogs. Following subcutaneous administration, male dogs achieved maximum plasma concentration (Cmax) significantly faster than female dogs (0.17 h vs 0.75 h). academicjournals.org Furthermore, the systemic bioavailability of tramadol was higher in male dogs (29.65%) compared to females (15.68%). academicjournals.org However, other parameters such as the area under the curve (AUC) and elimination half-life were not significantly different between the sexes. academicjournals.org

Table 2: Gender-Related Differences in Pharmacokinetic Parameters of Tramadol in Dogs After Subcutaneous Administration academicjournals.org
ParameterMale Dogs (Mean ± SD)Female Dogs (Mean ± SD)
Tmax (h)0.17 ± 0.010.75 ± 0.01
Bioavailability (%)29.65 ± 11.715.68 ± 4.19

*Indicates significant difference. Data derived from Mohammed et al., 2015.

In mice: Studies in C57Bl/6 mice have also been conducted to determine pharmacokinetic parameters in both males and females, although specific statistically significant differences were not the primary focus of the reporting. The research established plasma concentrations and half-lives for both the parent compound and the M1 metabolite after various administration routes.

Chemical Stability and Degradation Pathways Research

Photostability Studies of trans-Tramadol (B1585526) Hydrochloride

The photostability of trans-tramadol hydrochloride has been investigated under various light conditions to determine its susceptibility to degradation upon exposure to ultraviolet (UV) and visible light.

Studies on aqueous solutions of (±)-tramadol hydrochloride have demonstrated its varied stability under different wavelengths of UV radiation. The compound is notably stable when exposed to UV-A radiation, showing no significant degradation. However, it undergoes degradation when irradiated with UV-B and, most rapidly, with UV-C light. The photodegradation follows pseudo-first-order kinetics.

Research indicates that there is no significant difference in the photodegradation behavior between the (+)-tramadol and (-)-tramadol (B15223) enantiomers when exposed to UV-A, UV-B, or UV-C irradiation. The degradation rate constants for both enantiomers are highest under UV-C light, confirming its greater impact on the compound's stability. For instance, one study calculated the degradation rate constants (k) for (+)-TRA as 1.00 × 10⁻³ h⁻¹ (UV-A), 4.50 × 10⁻³ h⁻¹ (UV-B), and 6.20 × 10⁻³ h⁻¹ (UV-C). Similarly, for (-)-TRA, the k values were 0.40 × 10⁻³ h⁻¹ (UV-A), 3.70 × 10⁻³ h⁻¹ (UV-B), and 7.10 × 10⁻³ h⁻¹ (UV-C).

In contrast, other forced degradation studies performed as part of the development of stability-indicating methods concluded that tramadol (B15222) HCl is stable under photolytic (UV) conditions, suggesting that the extent of degradation can be dependent on the specific experimental setup, including the intensity of the light source and the duration of exposure. nih.gov The combination of UVC irradiation with persulfate has been shown to be an effective system for the complete degradation of tramadol and its transformation products within 20 minutes. digitellinc.com

Degradation Rate Constants (k) of Tramadol Enantiomers under UV Radiation
EnantiomerUV-A (k, h⁻¹)UV-B (k, h⁻¹)UV-C (k, h⁻¹)
(+)-Tramadol1.00 x 10⁻³4.50 x 10⁻³6.20 x 10⁻³
(-)-Tramadol0.40 x 10⁻³3.70 x 10⁻³7.10 x 10⁻³

When the stability of this compound aqueous solutions was evaluated in a clinical setting under sunlight and diffused light, the compound demonstrated high stability. After 14 days of storage in both normal and light-shading dispensing bottles, the residual percentages of (±)-tramadol were between 94.6% and 104.3%. This indicates that liquid formulations of tramadol are stable for up to two weeks at room temperature, regardless of whether they are protected from light. The stability under sunlight is consistent with the finding that the compound is not significantly affected by UV-A radiation, which is the primary component of sunlight that penetrates window glass.

Thermal Stability and Degradation Profiles

Thermal analysis has been employed to characterize the stability of this compound. Differential Scanning Calorimetry (DSC) studies show a sharp endothermic peak for the pure drug at approximately 180-185°C, corresponding to its melting point. researchgate.netresearchgate.net This sharp peak indicates the crystalline nature of the compound. researchgate.net

Thermogravimetric analysis (TGA) has also been used to study its thermal decomposition. researchgate.net Forced degradation studies, where the compound is subjected to heat (e.g., 100°C), have consistently shown that this compound is stable under thermal stress conditions, with no significant degradation observed. nih.gov Studies on injection formulations also confirm the chemical stability of tramadol hydrochloride at room temperature for extended periods. proquest.com One study found it to be stable for at least 42 days when stored in clear glass vials. proquest.com Another investigation demonstrated its stability for 14 days at 4°C and 25°C. dovepress.com

Hydrolytic Degradation Pathways and Kinetics

This compound exhibits varying stability in hydrolytic conditions, being more susceptible to degradation in alkaline environments than in acidic or neutral ones.

The degradation kinetics in alkaline solutions (e.g., 1N Sodium Hydroxide) follow a first-order reaction model. wisdomlib.org The rate of degradation is highly dependent on temperature; as the temperature increases, the degradation rate constant increases, and the half-life (t½) of the drug significantly decreases. wisdomlib.org For example, in an alkaline medium, the rate constant (k) was determined to be 0.0034 min⁻¹ at room temperature, increasing to 0.4849 min⁻¹ at 80°C, with the half-life dropping to just 1.42 minutes at the higher temperature. wisdomlib.org

In acidic conditions (e.g., 1N Hydrochloric Acid), the compound is comparatively more stable. wisdomlib.org However, significant degradation can be induced under more forceful conditions, such as microwave-assisted acid hydrolysis, which also follows a first-order reaction with a calculated rate constant of 0.0653 min⁻¹ and a half-life of approximately 10.61 minutes. wisdomlib.org The primary degradation pathway under acidic conditions involves the elimination of a water molecule. researchgate.net Some stress stability studies, however, have found tramadol HCl to be stable under both acid (0.5 N HCl at 50°C) and alkali (0.5 N NaOH at 50°C) hydrolysis conditions, indicating that the degree of degradation is sensitive to the specific stressors applied. nih.gov

Kinetic Data for Hydrolytic Degradation of Tramadol HCl
ConditionTemperatureRate Constant (k, min⁻¹)Half-life (t½, min)
1N NaOHRoom Temp.0.0034-
1N NaOH60°C0.0149-
1N NaOH80°C0.48491.42
1N HCl (Microwave)-0.065310.61

Oxidative Degradation Mechanisms

This compound is susceptible to oxidative degradation. Studies using various oxidizing agents have identified the tertiary amine group as the primary site of attack. nih.gov

When oxidized by agents like ozone or ferrate(VI), the lone electron pair of the amine nitrogen is the main reaction site. nih.gov Two primary mechanisms are proposed:

Oxygen Transfer: This mechanism is predominant in reactions with ozone and leads to the formation of Tramadol-N-oxide as the major degradation product (approximately 90%). nih.gov

Electron Transfer: This pathway results in an N-centered radical cation intermediate. This intermediate can then undergo N-dealkylation, leading to products like N-desmethyl-tramadol. This mechanism is favored in reactions with ferrate(VI), with N-desmethyl-tramadol being a major product (approximately 40%). nih.gov

Forced degradation studies using 3% hydrogen peroxide have also been conducted, with some finding the drug to be stable nih.gov and others observing degradation, indicating dependency on reaction conditions. The photo-Fenton process, which generates hydroxyl radicals, has been shown to achieve 100% removal of tramadol. iwaponline.comresearchgate.net Similarly, chlorination processes can degrade tramadol through electrophilic substitution on the aromatic ring or on the nitrogen, leading to N-chlorinated intermediates and other oxidation products. researchgate.net

Development of Stability-Indicating Analytical Methods

To accurately quantify this compound in the presence of its degradation products, various stability-indicating analytical methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. wisdomlib.org

The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or photodiode array (PDA) detectors. wisdomlib.org Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed for faster and more efficient separations. nih.gov

Typical chromatographic conditions involve:

Columns: C18 columns (e.g., Waters Acquity BEH C18, Zorbax SB C18, Phenomenex Gemini C18) are frequently used for separation. nih.gov

Mobile Phases: A mixture of an aqueous buffer (such as ammonium (B1175870) acetate, phosphate, or trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol) is typically used. nih.gov The pH of the mobile phase is often adjusted to achieve optimal separation.

Detection: UV detection is commonly performed at wavelengths around 270-272 nm or 215-235 nm. proquest.compatsnap.com

These methods have been validated for specificity by subjecting the drug to forced degradation under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) and demonstrating that the degradation product peaks are well-resolved from the parent drug peak. nih.gov The methods are proven to be linear, accurate, precise, robust, and specific for their intended use in stability testing and quality control. wisdomlib.org

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental to the analysis of trans-Tramadol (B1585526) hydrochloride, enabling the separation of the parent compound from its impurities and enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of trans-Tramadol hydrochloride in bulk and pharmaceutical dosage forms. The development of robust HPLC methods involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Tramadol (B15222) HCl. These methods are valued for their simplicity, selectivity, precision, and accuracy. ijpbs.comjddtonline.info A typical RP-HPLC method utilizes a C18 column as the stationary phase. ijpbs.comtsijournals.com The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. ijpbs.comjddtonline.info The pH of the buffer is a critical parameter that influences the retention and peak shape of the analyte. jddtonline.info Detection is commonly performed using a UV detector at a wavelength where tramadol hydrochloride exhibits significant absorbance, such as 215 nm, 218 nm, 270 nm, or 272 nm. ijpbs.comjddtonline.infotsijournals.comhumanjournals.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, sensitivity, robustness, and solution stability. ijpbs.com Linearity is typically established over a concentration range relevant to the dosage form, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship between concentration and detector response. ijpbs.com Accuracy is evaluated through recovery studies, with results generally falling within the 98-102% range. ijpbs.com Precision is determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviations (RSDs) of less than 2% being acceptable.

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column Zorbax C18 (150 x 4.6 mm, 5µ) ijpbs.com
Mobile Phase 5mM ammonium acetate buffer (pH 4.0 ± 0.3): acetonitrile (15: 85 v/v) ijpbs.com
Flow Rate 0.8 mL/min ijpbs.com
Detection 270 nm ijpbs.com
Column Temperature 40°C ijpbs.com
Retention Time Approximately 1.6 min ijpbs.com

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for impurity profiling of this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC provides faster analysis times, improved resolution, and enhanced sensitivity, which are crucial for detecting and quantifying trace-level impurities. nih.govresearchgate.net

A novel, rapid, and sensitive UPLC method has been developed for the determination of tramadol HCl impurities. nih.gov This method is particularly useful for assessing the stability of tramadol HCl injections after dilution with infusion fluids like 5% dextrose and 0.9% sodium chloride. nih.govresearchgate.net The concentration of tramadol after reconstitution is very low, making the detection of even lower concentration impurities challenging without a highly sensitive technique like UPLC. researchgate.net

The development of a UPLC method for impurity profiling involves a gradient elution to separate a wide range of potential impurities with varying polarities. A common approach uses a C18 column with a mobile phase consisting of a gradient mixture of an acidic buffer (e.g., 0.2% trifluoroacetic acid) and an organic solvent mixture (e.g., methanol and acetonitrile). nih.gov This allows for the effective separation of tramadol from its known and unknown impurities. The method is validated according to ICH guidelines to ensure its suitability for its intended purpose. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly in biological matrices. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the internal standard. nih.govdergipark.org.tr For tramadol, the ion at m/z 58 is frequently selected for quantification. nih.govdergipark.org.tr The use of an internal standard is crucial for accurate quantification, compensating for variations in sample preparation and injection volume. nih.gov

Method validation for GC-MS analysis includes establishing linearity over a defined concentration range, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing precision and accuracy. nih.govdergipark.org.tr For instance, one validated method reported an LOD of 0.01 µg/mL and an LOQ of 0.04 µg/mL for tramadol in human plasma. nih.gov Another study for tramadol in pharmaceutical preparations reported an LOD of 0.015 µg/mL and an LOQ of 0.045 µg/mL. dergipark.org.tr

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterConditionReference
Column HP-5 MS (30m x 0.25 mm x 0.25 µm) swgdrug.org
Carrier Gas Helium swgdrug.org
Injector Temperature 280°C swgdrug.org
Oven Program Initial temp 100°C, ramp to 300°C swgdrug.org
MS Detection Scan mode (qualitative), SIM mode (quantitative) nih.govdergipark.org.tr
Selected Ion (Tramadol) m/z 58 nih.govdergipark.org.tr

High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and quantification capabilities. iipseries.orgnih.govtaylorandfrancis.com It is a valuable tool for the analysis of this compound and its impurities, providing a cost-effective and efficient alternative to HPLC for certain applications. researchgate.net

In HPTLC, the separation is achieved on a high-performance plate coated with a fine-particle stationary phase, typically silica gel 60F₂₅₄. researchgate.net The choice of the mobile phase is critical for achieving good separation of the analyte from its impurities. A mixture of solvents such as ethyl acetate, methanol, and ammonia has been shown to be effective. researchgate.net

Quantification in HPTLC is performed by densitometric scanning of the developed plate at a specific wavelength, for instance, 271 nm for tramadol HCl. researchgate.net The method is validated for linearity, precision, accuracy, and robustness as per ICH guidelines. A good linear relationship is typically observed between the concentration and the peak area. researchgate.net The limit of detection and limit of quantification can be in the nanogram range per spot, demonstrating the sensitivity of the technique. researchgate.net One of the key advantages of HPTLC is the ability to analyze multiple samples simultaneously on the same plate, which increases throughput and reduces the cost per analysis. researchgate.net

Capillary Electrophoresis for Enantiomeric Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for the chiral separation of tramadol enantiomers. tbzmed.ac.irresearchgate.netresearchgate.net Tramadol is a chiral compound, and its enantiomers can exhibit different pharmacological activities. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance.

The enantiomeric separation of tramadol is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govnih.gov The choice of the specific cyclodextrin and its concentration, as well as the pH and composition of the BGE, are critical factors that influence the resolution of the enantiomers. nih.gov For example, carboxymethylated-beta-cyclodextrin has been shown to provide baseline separation of tramadol enantiomers. nih.gov

Validation of a CE method for enantiomeric separation includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov A validated method demonstrated the ability to detect as little as 0.3% and quantify 1% of the minor enantiomer in the presence of the major one. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its related substances. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a high degree of specificity and sensitivity.

In LC-MS/MS methods, tramadol is often analyzed using an electrospray ionization (ESI) source in the positive ion mode. researchgate.net The analysis is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification. researchgate.netnih.gov This technique is highly selective and minimizes interference from the sample matrix. For example, a precursor-to-product ion transition of m/z 264.1 → 58.1 is commonly used for tramadol.

LC-MS methods have been developed for the enantioselective determination of tramadol and its metabolites in biological fluids. oup.com These methods utilize a chiral stationary phase for the separation of the enantiomers prior to their detection by the mass spectrometer. The atmospheric pressure chemical ionization (APCI) source has also been used for the quantification of tramadol and its metabolite O-desmethyltramadol. oup.com

The validation of LC-MS/MS methods involves the assessment of specificity, sensitivity (LOD and LOQ), linearity, precision, and accuracy. nih.gov These methods can achieve very low limits of quantification, often in the low ng/mL range, making them suitable for pharmacokinetic and bioequivalence studies. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are widely used for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations, offering rapid and cost-effective solutions.

UV/Visible spectrophotometry is a simple, precise, and economical method for the determination of this compound ijrpb.com. The method is based on the principle that the molecule absorbs light in the ultraviolet range. The wavelength of maximum absorbance (λmax) for this compound is consistently reported in the range of 271 to 279 nm, depending on the solvent used asianpubs.orgijrpb.comsciensage.info. Distilled water and methanol are common solvents for this analysis sciensage.infoymerdigital.com.

The technique demonstrates good linearity, adhering to Beer's law over various concentration ranges, making it suitable for routine quality control analysis of bulk powders and tablet dosage forms ijrpb.comsciensage.infoymerdigital.com. Derivative spectrophotometry can also be used to enhance the resolution of the spectral signal from interfering substances asianpubs.orgresearchgate.net.

SolventReported λmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)
Water27130 - 1500.999
Water273.510 - 500.9999
Methanol273 and 27910 - 100-
Water271 and 27610 - 100-
Water26510 - 160-

For higher sensitivity and selectivity, especially in biological fluids, fluorescence and chemiluminescence methods are employed.

Fluorimetry: this compound possesses native fluorescence, which allows for its direct determination using spectrofluorimetry tsijournals.com. This method is highly sensitive and can be applied to quantify the drug in pharmaceutical preparations and biological fluids like plasma tsijournals.commdpi.com. The analysis involves exciting the molecule at its maximum excitation wavelength and measuring the emitted light at its maximum emission wavelength tsijournals.com. Different studies have reported slightly varied wavelengths, which can be influenced by the solvent and pH of the medium tsijournals.comnih.gov.

Excitation λmax (nm)Emission λmax (nm)Linearity Range (µg/mL)Application
2722980.07 - 0.4Pharmaceuticals & Biological Fluids
275302-Human Plasma
2803100.1 - 1.0Human Plasma

Chemiluminescence: A novel flow injection chemiluminescence (CL) method has been developed for the determination of tramadol researchgate.net. This technique is based on the sensitizing effect of tramadol on the weak CL reaction between sulfite and acidic potassium permanganate (KMnO₄). The presence of tramadol enhances the light emission from this reaction, and the intensity of the emitted light is proportional to the drug's concentration. This method is highly sensitive, with a reported detection limit of 0.01 µg/mL researchgate.net.

Impurity Profiling and Characterization Strategies

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product jocpr.com. The process involves identifying and quantifying impurities that may arise during synthesis (process-related impurities) or upon storage (degradation products) jocpr.comresearchgate.net.

Various analytical techniques, primarily HPLC and LC-MS, are used to separate and identify impurities in this compound jocpr.com. Known impurities often include isomers and by-products from the synthetic route.

Known Impurities:

Process-Related Impurities: Several impurities originating from the manufacturing process have been identified, synthesized, and characterized. These include compounds formed through dehydration or demethylation reactions jocpr.com. Examples include [2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride and (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanaminehydrochloride jocpr.com.

Isomers: Tramadol EP Impurity A, which is the (1R,2R) or trans-isomer of tramadol, is a known related substance nih.govsynzeal.com.

Degradation Products: Dehydrated forms of tramadol, such as Tramadol EP Impurity C (rac-1-[(1R)-2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethyl-methanamine hydrochloride), can form under certain conditions nih.gov.

Novel Impurities:

Carboxymethyl Tramadol: A novel impurity, identified as Carboxymethyl Tramadol, was discovered in tramadol hydrochloride tablet formulations google.com. This impurity was not detected using older analytical methods. Its formation is believed to result from a reaction between the tramadol hydrochloride active ingredient and chloroacetic acid, a residue potentially found in the excipient carboxymethyl starch sodium, during storage. The discovery of this impurity led to the development of new liquid chromatography methods to enhance the quality control and safety of the drug preparation google.com.

Impurity NameTypeCommon Name/Reference
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochlorideIsomerImpurity A
rac-1-[(1R)-2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethyl-methanamine hydrochlorideDegradation/ProcessImpurity C
[2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochlorideProcess-RelatedDehydration Product
(1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanaminehydrochlorideProcess-RelatedDehydration Product
(3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxyclohexyl)phenol hydrochlorideProcess-RelatedDemethylation Product
Carboxymethyl TramadolNovel/Interaction-

Structure Elucidation of Impurities

The identification and characterization of impurities in this compound are critical for ensuring its quality, safety, and efficacy. A variety of advanced analytical methodologies are employed to elucidate the structures of these impurities, which can originate from the manufacturing process, degradation, or storage.

During the process development of Tramadol hydrochloride, several related substances have been identified. jocpr.com Spectroscopic and spectrometric techniques are the primary tools for the structural elucidation of these process-related impurities. These analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. jocpr.com

One study identified four main process-related impurities in Tramadol hydrochloride. jocpr.com These were characterized using a combination of High-Performance Liquid Chromatography (HPLC), 1H NMR, IR, mass spectrometry, and melting point analysis. jocpr.com The identified impurities were:

[2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride

(1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanaminehydrochloride

(3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxyclohexyl)phenol hydrochloride

3,3'-Dimethoxy-biphenyl

The structures of these impurities were confirmed through detailed spectral analysis. jocpr.com For instance, mass spectrometry provides information about the molecular weight of the impurities, while NMR spectroscopy helps in determining the arrangement of atoms within the molecule. conicet.gov.ar

In addition to process-related impurities, a new impurity, identified as carboxymethyl tramadol, has been discovered in some Tramadol hydrochloride preparations. google.com This impurity is believed to be formed from the reaction of tramadol hydrochloride with chloroacetic acid, a potential residue from the excipient carboxymethyl starch sodium. google.com The chemical structure of this novel impurity was verified through systematic methodological wavelength detection verification using liquid chromatography. google.com

Modern hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are particularly powerful for impurity profiling. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry, allowing for the characterization of impurities even at trace levels. semanticscholar.org High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information, aiding in the unambiguous identification of unknown impurities. nih.govresearchgate.net

Table 1: Analytical Techniques for Structure Elucidation of Impurities in this compound

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC)Separation and quantification of impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information, including connectivity of atoms. conicet.gov.ar
Mass Spectrometry (MS)Molecular weight and fragmentation patterns of impurities. jocpr.comsemanticscholar.org
Infrared (IR) SpectroscopyInformation about the functional groups present in the impurity molecules. jocpr.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of multiple impurities in a single analysis. semanticscholar.org

Impurity Control Strategies in Chemical Synthesis

Controlling impurities in the chemical synthesis of this compound is essential to ensure the final active pharmaceutical ingredient (API) meets the required quality standards. Impurity control strategies are implemented throughout the manufacturing process, from the selection of starting materials to the final purification steps.

The synthesis of tramadol hydrochloride often involves a Grignard reaction, which can lead to the formation of a mixture of cis and trans isomers, along with other Grignard-related impurities. google.com A primary control strategy is the selective isolation of the desired trans isomer from the undesired cis isomer and other impurities.

Several purification techniques are employed to achieve the desired purity of this compound:

High Vacuum Distillation: This method is used to separate the isomeric mixture of the tramadol base from non-volatile impurities. google.com However, this step alone may not be sufficient to achieve the required purity.

Selective Precipitation: The formation of the hydrochloride salt is a key step in the purification process. By carefully selecting the solvent and reaction conditions, it is possible to selectively precipitate the this compound, leaving the cis isomer and other impurities in the solution. google.com For example, using a solution of hydrochloric acid in a low molecular weight alcohol or gaseous hydrogen chloride in the presence of specific organic solvents can effect this selective precipitation. google.com

Recrystallization: Multiple crystallizations from suitable solvents are often necessary to achieve high purity. googleapis.com The choice of solvent is critical for the efficiency of the purification.

Formation of Hydrates: An improved method for purification involves the formation of the tramadol base monohydrate. google.com This process can effectively separate the trans isomer from the cis isomer before converting the purified trans-tramadol base to its hydrochloride salt. google.com

Control of reaction parameters during synthesis is another crucial aspect of impurity management. This includes:

Temperature Control: Maintaining optimal reaction temperatures can minimize the formation of degradation products and side-reaction impurities. jocpr.com For example, the dehydration of tramadol hydrochloride to form impurities can be influenced by temperature. jocpr.com

pH Adjustment: Controlling the pH during work-up and purification steps can influence the solubility of the desired product and impurities, thereby aiding in their separation.

In-process Controls: Implementing in-process analytical testing allows for the monitoring of the reaction progress and the levels of impurities at various stages of the manufacturing process. This enables timely adjustments to the process parameters to ensure the final product meets the specifications.

Furthermore, the control of potentially genotoxic impurities is a significant concern. For instance, 2-chloropropane has been identified as a potential genotoxic impurity in the manufacturing of tramadol HCl. ijstr.org A specific headspace gas chromatography method has been developed to detect and monitor this impurity, ensuring its level is controlled within acceptable limits in the final drug substance. ijstr.org

Table 2: Impurity Control Strategies in this compound Synthesis

StrategyDescription
Process Optimization Controlling reaction parameters such as temperature, pressure, and reaction time to minimize the formation of by-products. jocpr.com
Purification Techniques Employing methods like distillation, crystallization, and chromatography to remove impurities from the crude product. google.comgoogle.comgoogleapis.com
In-Process Controls Monitoring the reaction at various stages to ensure it is proceeding as expected and to detect any deviation that could lead to impurity formation.
Starting Material Control Ensuring the quality and purity of raw materials and reagents to prevent the introduction of impurities at the beginning of the synthesis.
Control of Genotoxic Impurities Developing and implementing specific analytical methods for the detection and quantification of potentially carcinogenic impurities. ijstr.org

Solid State Properties and Pharmaceutical Formulation Science Chemical Aspects

Polymorphism and Amorphism Research of trans-Tramadol (B1585526) Hydrochloride

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can exhibit varied physical and chemical properties. researchgate.net The study of polymorphism in tramadol (B15222) hydrochloride is crucial as these variations can impact its therapeutic efficacy and stability. wisdomlib.org

Polymorph screening for trans-tramadol hydrochloride involves recrystallizing the compound under a wide range of conditions to induce the formation of different crystalline forms. europeanpharmaceuticalreview.com The primary objective is to identify all potential polymorphs and determine the most stable form under typical storage and processing conditions.

Screening Methods:

Solvent-based Crystallization: A common method involves dissolving tramadol hydrochloride in various solvents and allowing it to crystallize through different techniques such as slow evaporation, cooling crystallization, and anti-solvent addition. A study on tramadol hydrochloride revealed that using different solvents, such as 1,4-dioxane (B91453) and chloroform, resulted in polymorphs with distinct melting points. researchgate.netwisdomlib.org

Grinding: Both dry and wet grinding can provide the necessary energy to induce polymorphic transformations.

Slurrying: Suspending the compound in different solvents at various temperatures can facilitate the conversion of a metastable form to a more stable one.

Characterization Techniques: Once potential new solid forms are generated, they are characterized using a variety of analytical methods to confirm their structure and properties. europeanpharmaceuticalreview.com

TechniquePurposeFindings for Tramadol Hydrochloride
Differential Scanning Calorimetry (DSC) To measure thermal transitions, such as melting point and phase changes, which are unique for each polymorph.DSC has been used to identify different polymorphs of tramadol hydrochloride by their distinct endothermic peaks. For instance, the pure form showed a peak at 183.61 °C, while a form crystallized from 1,4-dioxane melted at 177.38°C. researchgate.net
Powder X-Ray Diffraction (PXRD) To obtain a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identification.PXRD patterns are essential for distinguishing between different polymorphs and have been used to characterize co-crystals of tramadol. google.comgoogle.com
Infrared (IR) Spectroscopy To identify differences in molecular vibrations and bonding environments within the crystal lattice of different polymorphs.FT-IR spectroscopy has been used to characterize new solid forms, such as the tramadol-celecoxib co-crystal, which shows a unique pattern of absorption bands. google.com
Optical Microscopy To visually inspect crystal habit (shape) and other morphological properties.This technique can provide initial evidence of polymorphism if different crystal shapes are observed. wisdomlib.org

The existence of different polymorphs of tramadol hydrochloride can significantly affect its key physicochemical properties, which are vital for pharmaceutical formulation. wisdomlib.org

Solubility and Dissolution Rate: Different crystal lattices have different lattice energies, which affects how easily the molecule can be solvated. This can lead to variations in solubility and dissolution rates among polymorphs, directly influencing the drug's bioavailability. wisdomlib.orgeuropeanpharmaceuticalreview.com

Melting Point: Each polymorph has a distinct melting point. wisdomlib.org For example, a study showed that a tramadol hydrochloride polymorph obtained from 1,4-dioxane had a lower melting point compared to the standard form, indicating a different, and potentially less stable, crystal lattice. researchgate.netwisdomlib.org

Stability: Polymorphs can have different chemical and physical stabilities. A metastable form may convert to a more stable form over time, especially when exposed to heat or humidity. This transformation can alter the drug product's performance. wisdomlib.org

Mechanical Properties: Properties like compressibility and tabletability can vary between polymorphs, impacting the manufacturing process of solid dosage forms. wisdomlib.org

Co-Crystal and Salt Form Research

Beyond polymorphism, creating new solid forms through the formation of co-crystals and alternative salts is a key strategy in pharmaceutical sciences to enhance the properties of an API.

Co-crystals are multi-component crystalline solids where an API is bonded to a co-former molecule (which is also a solid at ambient temperature) through non-covalent interactions, such as hydrogen bonds. google.com This approach can improve properties like solubility, stability, and dissolution without altering the chemical structure of the API itself. acs.org

A notable example is the development of a co-crystal of rac-tramadol hydrochloride and celecoxib (B62257) (CTC). acs.org This active pharmaceutical ingredient (API)–API co-crystal was designed to combine the complementary mechanisms of action of both drugs for pain treatment. nih.gov

Design and Synthesis:

Stoichiometry: The tramadol hydrochloride and celecoxib co-crystal was formed in a 1:1 molecular ratio. google.comacs.org

Synthesis Methods: A comprehensive screening for co-crystal formation was performed using various techniques, including:

Wet grinding

Slurrying

Evaporation

Crystallization

Vapor diffusion acs.org

Characterization of the Tramadol-Celecoxib Co-crystal (CTC): The resulting co-crystal (designated ctc) demonstrated unique physicochemical characteristics distinct from its individual components. acs.org

PropertyTramadol HClCelecoxibTramadol-Celecoxib Co-crystal (ctc)
Melting Point (DSC) 181 °C161 °C164 °C (single sharp endotherm)
Crystal Structure (SCXRD) N/AN/AA supramolecular 3D network where tramadol and celecoxib are linked via hydrogen bonding and chloride ions.
Dissolution Profile High initial dissolutionLow aqueous solubilityImproved dissolution characteristics compared to the individual components. acs.orgesteve.com

The unique crystal structure of ctc (B1140948) results in an altered pharmacokinetic profile compared to the simple combination of the two drugs. esteve.com

Forming different salts of an API is another common strategy to modify its properties. While tramadol is most commonly available as the hydrochloride salt, research has explored other salt forms to potentially improve characteristics like taste or solubility.

For example, pharmaceutical salts of tramadol have been created with sugar substitutes like saccharin, cyclamate, and acesulfame. google.com The goal of creating these salts is often to overcome the pronounced bitter taste of tramadol hydrochloride, thereby improving patient compliance, especially in oral formulations. google.com

Another area of research has been the formation of salts with other active pharmaceutical ingredients, such as (S)-naproxen. google.comacs.org These dual-drug salts aim to provide a synergistic effect and improve physicochemical properties.

Characterization of Novel Tramadol Salts: These new salt forms are typically characterized by a suite of analytical techniques to confirm their formation and evaluate their properties.

Salt FormCharacterization MethodsKey Properties/Advantages
Tramadol Saccharinate Solubility determination in deionized water. google.comPotential for taste-masking.
(R,R)-Tramadol-(S)-Naproxene Salt DSC, FT-IR, 1H NMR, Powder X-Ray Diffraction. google.comCrystalline form with a distinct melting point (onset at 129°C); potential for improved pharmacokinetics and synergistic effects. google.comacs.org

Crystal Engineering and Solid-State Manipulation

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties. In the context of this compound, this involves manipulating intermolecular interactions to control the assembly of molecules into specific crystal lattices. The formation of the tramadol-celecoxib co-crystal is a prime example of successful crystal engineering. acs.org By understanding the hydrogen bonding capabilities of tramadol and celecoxib, researchers were able to design a stable co-crystal with improved pharmaceutical properties. acs.orgesteve.com

The goals of crystal engineering for this compound include:

Improving Solubility and Bioavailability: Creating forms that dissolve more readily in physiological fluids. google.com

Enhancing Stability: Designing crystal structures that are less prone to converting to other forms or degrading under stress conditions like heat and humidity. google.com

Modulating Mechanical Properties: Tailoring the crystal habit and packing to improve powder flow and compaction for easier tablet manufacturing.

Creating Novel Combination Therapies: As seen with the celecoxib co-crystal and naproxen (B1676952) salts, solid-state manipulation can be used to create new chemical entities that combine multiple APIs in a single crystalline structure, potentially leading to improved therapeutic outcomes. google.comgoogle.com

Through these solid-state manipulation techniques, the pharmaceutical performance of this compound can be systematically optimized, leading to more effective and reliable drug products.

Mechanisms of Drug Release from Advanced Formulations (Chemical Perspectives)

Controlled-release formulations are crucial for drugs like this compound, which have a relatively short biological half-life, to reduce administration frequency and improve patient compliance. nih.govijper.org Polymeric matrix systems are a common approach, where the drug is dispersed within a polymer network that controls its release rate. thefutureisnear.org For a highly water-soluble drug like this compound, hydrophobic polymers are particularly effective in retarding drug release. nih.govnih.gov

Ethyl cellulose (B213188), a hydrophobic polymer, is frequently used as a release-retarding agent in these matrix systems. thefutureisnear.orgresearchgate.net When incorporated into a tablet matrix, ethyl cellulose does not swell or dissolve in aqueous media but instead forms an inert, rigid framework. researchgate.net The release of this compound from an ethyl cellulose matrix is primarily governed by the diffusion of the drug through a network of pores and channels. The presence of this hydrophobic polymer reduces the penetration of solvent molecules into the matrix. researchgate.net This decreased diffusion of the drug from the polymeric system leads to a slower and more sustained release profile. researchgate.net Studies have shown that incorporating ethyl cellulose into either hydrophilic or hydrophobic matrix systems effectively prolongs the release rate of the drug. nih.gov For instance, combining ethyl cellulose with a hydrophilic polymer like HPMC can achieve a more controlled release than with HPMC alone, as the hydrophobic nature of ethyl cellulose counteracts the rapid dissolution of the water-soluble drug. thefutureisnear.orgresearchgate.net

The mechanism of drug release from polymeric matrices can be described by different mathematical models, with the Korsmeyer-Peppas model being particularly useful for elucidating the transport mechanism. nih.gov This model uses the release exponent, 'n', to characterize the release mechanism. An 'n' value of 0.5 indicates Fickian diffusion (where release is proportional to the square root of time), while a value between 0.5 and 1.0 suggests non-Fickian or anomalous transport. nih.gov Non-Fickian transport involves a combination of diffusion of the drug through the polymer matrix and swelling or erosion of the polymer itself. nih.gov

In many advanced formulations of this compound, the release mechanism is characterized as non-Fickian. nih.govrjpn.org For example, studies on ter-polymeric hydrogels loaded with this compound found that the drug release generally followed a non-Fickian, swelling-controlled mechanism, with 'n' values greater than 0.5. nih.govresearchgate.net Similarly, the release from novel delivery systems like transferosomes and niosomes has also been shown to follow a non-Fickian diffusion mechanism. rjpn.org This indicates that the release is a complex process governed by both drug diffusion through the hydrated matrix and the dimensional changes of the polymeric system (swelling and relaxation of polymer chains). nih.gov In some systems, particularly those with low drug concentrations in a polycaprolactone (B3415563) (PCL) matrix, the release can be governed mainly by a Fickian diffusion mechanism. nih.gov

While hydrophobic polymers are used to retard the release of water-soluble drugs, hydrophilic additives play a key role in modulating and facilitating drug release, particularly in hydrophobic matrix systems. thefutureisnear.orgnih.gov The inclusion of hydrophilic excipients like Hydroxypropyl Methylcellulose (HPMC), lactose (B1674315), or sodium carboxymethyl cellulose (NaCMC) within a hydrophobic matrix can increase the rate of drug release. thefutureisnear.orgnih.gov

The mechanism involves the formation of pores or channels within the matrix. thefutureisnear.org When the formulation comes into contact with an aqueous medium, the hydrophilic additive dissolves and leaches out, creating a network of channels. thefutureisnear.orgnih.gov These channels allow the surrounding fluid to penetrate deeper into the matrix, facilitating the dissolution and subsequent diffusion of the entrapped this compound. thefutureisnear.org The extent of release modulation can be controlled by varying the type and concentration of the hydrophilic additive. thefutureisnear.org For example, studies have shown that incorporating HPMC or lactose into a hydrophobic ethyl cellulose coating can aid the initial drug release. thefutureisnear.org Similarly, the addition of NaCMC, HPMC, or Polyethylene Glycol (PEG) 4000 to a hydrogenated castor oil (HCSO) matrix proportionally increased the release of this compound. nih.gov

Novel drug delivery systems are being developed to enhance the therapeutic profile of this compound, often for transdermal delivery to bypass systemic side effects. researchgate.netresearchgate.net

Nanoparticles : Solid Lipid Nanoparticles (SLNs) have been formulated for this compound. longdom.org These are colloidal carriers where the drug is encapsulated within a solid lipid core. The lipid matrix is typically composed of biocompatible lipids such as glycerol (B35011) monostearate (GMS), and stabilized by surfactants like soybean lecithin (B1663433) and Tween 80. longdom.org The solid lipid core provides a controlled-release characteristic, with studies showing a slow and sustained release of the drug from the nanostructure. longdom.org

Liposomes : While not as extensively detailed in the provided search results for this compound specifically, liposomes are vesicular systems composed of phospholipid bilayers enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of both hydrophilic and lipophilic drugs.

Transethosomes : This is an advanced vesicular system designed for enhanced transdermal permeation. researchgate.net Transethosomes are composed of phospholipids (B1166683) (e.g., soya lecithin), a high concentration of ethanol (B145695), water, and an edge activator, which is a type of surfactant (e.g., Span 20, Cremophor EL 35, Tween 60). researchgate.netijpsr.com The ethanol acts as a penetration enhancer, fluidizing the lipid bilayers of the vesicle and the stratum corneum. ijpsr.com The edge activator imparts ultradeformability to the vesicles, allowing them to squeeze through pores in the skin that are much smaller than their own diameter. ijpsr.com This combination of components results in a more efficient delivery of the encapsulated drug through the skin barrier compared to conventional liposomes or ethosomes. researchgate.netresearchgate.net

Table 2: Chemical Composition of Novel Delivery Systems for this compound

Delivery System Core Components Key Excipients Mechanism of Action Citation
Solid Lipid Nanoparticles (SLNs) Solid Lipid (Core), Surfactant (Stabilizer) Glycerol monostearate (GMS), Soybean lecithin, Tween 80 Encapsulation in a lipid matrix provides controlled and sustained release. longdom.org
Transethosomes Phospholipid, Ethanol, Water, Edge Activator Soya lecithin, Ethanol, Span 20, Tween 60, Cremophor EL 35 High ethanol content and edge activator provide ultradeformability for enhanced skin penetration. researchgate.netijpsr.com

Computational Chemistry and Molecular Modeling of Trans Tramadol Hydrochloride

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For trans-tramadol (B1585526) hydrochloride, SAR modeling focuses on identifying the key structural features responsible for its dual-action mechanism: weak agonism at the μ-opioid receptor and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.

Computational SAR studies often involve the generation of a series of tramadol (B15222) analogs with systematic modifications to the core structure. Key areas of modification include the phenolic hydroxyl group, the N,N-dimethylamino moiety, and the stereochemistry of the two chiral centers on the cyclohexyl ring. The trans-configuration of the dimethylaminomethyl and the 3-methoxyphenyl (B12655295) groups is crucial for its activity.

Research has shown that the phenolic hydroxyl group of the primary active metabolite, O-desmethyltramadol (M1), is critical for high-affinity binding to the μ-opioid receptor. SAR studies explore how substituting this group or altering its position on the phenyl ring affects opioid receptor affinity and efficacy. Similarly, modifications to the N,N-dimethylamino group can influence the compound's activity at monoamine transporters. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models. These models map the steric and electrostatic field variations across a series of analogs to their observed biological activities, providing a visual and quantitative understanding of the SAR.

Structural MoietyModificationImpact on Activity
Phenolic Hydroxyl Group (in M1) Removal or maskingSignificant decrease in μ-opioid receptor affinity.
Positional IsomersAltered receptor binding and selectivity.
N,N-dimethylamino Group N-demethylation (to M2)Reduced monoamine reuptake inhibition.
Substitution with larger alkyl groupsCan decrease affinity for both opioid receptors and monoamine transporters.
Cyclohexane (B81311) Ring Conformational changesAffects the spatial orientation of key pharmacophoric features, impacting receptor fit.
Stereochemistry (1R,2R) vs (1S,2S) enantiomersEnantiomers exhibit different affinities for opioid receptors and monoamine transporters, contributing uniquely to the overall pharmacological profile.

Molecular Docking and Dynamics Simulations with Receptor Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as trans-tramadol hydrochloride, and its biological receptor at an atomic level.

μ-Opioid Receptor (MOR): The primary target for the opioid component of tramadol's action is the μ-opioid receptor, a G-protein coupled receptor (GPCR). Docking studies place the active metabolite, (+)-O-desmethyl-tramadol (M1), into the binding pocket of MOR. These simulations reveal key interactions, such as hydrogen bonding between the phenolic hydroxyl group of M1 and specific amino acid residues (e.g., HIS297) in the receptor's binding site. The protonated amine of the ligand forms a crucial ionic interaction with an acidic residue, typically ASP147, which is a hallmark of opioid binding.

Serotonin (SERT) and Norepinephrine (NET) Transporters: Docking studies are also performed with models of SERT and NET to understand the monoaminergic activity of the tramadol enantiomers. These simulations help to elucidate the structural basis for the stereoselective inhibition of these transporters, with (+)-tramadol showing higher potency for SERT and (-)-tramadol (B15223) for NET.

Following docking, MD simulations are run to observe the dynamic behavior of the ligand-receptor complex over time. These simulations, often spanning hundreds of nanoseconds, provide insights into the stability of the binding pose, the conformational changes induced in the receptor upon ligand binding, and the role of water molecules in mediating interactions. The results from MD simulations can be used to calculate binding free energies, offering a more accurate prediction of ligand affinity than docking scores alone. For instance, analysis of the binding pocket in silico has shown that the (1R,2R) enantiomer of tramadol forms a more stable complex with the μ-opioid receptor. researchgate.net

Target ReceptorKey Interacting Residues (Predicted)Type of Interaction
μ-Opioid Receptor ASP147, TYR148, HIS297Ionic, Hydrogen Bonding, Hydrophobic
Serotonin Transporter (SERT) ASP98, ILE172, TYR176Ionic, Hydrogen Bonding, π-π Stacking
Norepinephrine Transporter (NET) ASP75, PHE317, TYR153Ionic, Hydrogen Bonding, π-π Stacking

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. biointerfaceresearch.comconicet.gov.ar These methods provide detailed information about the molecule's geometry, charge distribution, and orbital energies, which are crucial for understanding its reactivity and intermolecular interactions.

DFT calculations can be used to optimize the three-dimensional structure of tramadol, providing accurate bond lengths and angles that correlate well with experimental data from X-ray crystallography. researchgate.netbiointerfaceresearch.com The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, help to predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Furthermore, these calculations can determine the electrostatic potential surface, which visualizes the charge distribution across the molecule. This is vital for understanding how tramadol interacts with its biological targets, as regions of negative potential are likely to engage in hydrogen bonding or electrostatic interactions with positive sites on the receptor. Theoretical studies have been performed on the free base, cationic, and hydrochloride forms of tramadol to understand their structural and vibrational properties in both the gas phase and aqueous solution. biointerfaceresearch.comconicet.gov.ar These studies have shown that the cationic species, which is relevant in biological systems, has the most negative solvation energy, indicating a high degree of hydration. conicet.gov.ar

Calculated PropertyMethodSignificanceFinding for this compound
Optimized Geometry DFT (e.g., B3LYP/6-31G*)Provides accurate bond lengths and angles.Good correlation with experimental crystal structure data. biointerfaceresearch.com
HOMO-LUMO Energy Gap DFTIndicates chemical reactivity and stability.The hydrochloride species is predicted to be the most reactive in solution. conicet.gov.ar
Electrostatic Potential DFTMaps charge distribution, predicting sites for intermolecular interactions.Reveals electronegative regions around the oxygen atoms and a positive region at the protonated amine, guiding docking studies.
Vibrational Frequencies DFTPredicts infrared and Raman spectra for structural confirmation.Theoretical spectra show reasonable correlation with experimental data for the cationic species. conicet.gov.ar

In Silico Prediction of Metabolic Pathways and Drug Interactions

Computational models are increasingly used to predict the metabolic fate of drugs and their potential for drug-drug interactions (DDIs). For this compound, these predictions are critical due to its complex metabolism and reliance on polymorphic enzymes.

Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP2B6. clinpgx.org The O-demethylation to the active metabolite M1 is catalyzed by CYP2D6, while N-demethylation to M2 is mediated by CYP3A4 and CYP2B6. clinpgx.org

Metabolic Pathway Prediction: In silico tools can predict sites of metabolism on the tramadol molecule by modeling its interaction with different CYP isoforms. These models often use machine learning algorithms or rule-based systems trained on large datasets of known drug metabolism. They can identify the most likely atoms to be oxidized, helping to predict the formation of M1, M2, and other minor metabolites.

Drug Interaction Prediction: Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated in silico technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient. PBPK models for tramadol have been developed to predict how its pharmacokinetics are altered by genetic polymorphisms in CYP2D6 or by co-administration of drugs that inhibit or induce CYP enzymes. nih.gov For example, a PBPK model can simulate the DDI between tramadol and a strong CYP2D6 inhibitor like quinidine, predicting an increase in tramadol concentration and a decrease in the concentration of the active M1 metabolite. nih.govresearchgate.net These models are valuable for anticipating clinically significant interactions and informing dosing guidelines.

Computational ModelApplicationPrediction for this compound
CYP Substrate/Inhibitor Models Predicts which CYP450 enzymes metabolize the drug.Confirms tramadol as a substrate for CYP2D6, CYP3A4, and CYP2B6.
Site of Metabolism (SOM) Prediction Identifies the most probable atoms for metabolic attack.Correctly predicts O-demethylation and N-demethylation as primary pathways.
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulates drug concentration over time in the body and predicts DDIs.Models show increased tramadol and decreased M1 exposure when co-administered with CYP2D6 inhibitors (e.g., quinidine). nih.gov
Machine Learning Models Uses genetic data to predict metabolic phenotype and response.Pathway-driven models incorporating multiple genes (e.g., CYP2D6, UGT2B7, ABCB1) aim to improve prediction of individual metabolic ratios. nih.gov

Research Methodologies and Quality Control in Trans Tramadol Hydrochloride Studies

Analytical Method Validation Protocols for Research Applications (ICH Guidelines)

Validation of analytical procedures is a critical component of the control strategy, demonstrating that a method is suitable for its intended purpose. europa.eu The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for validating analytical methods used in pharmaceutical development. europa.euamsbiopharma.com For trans-tramadol (B1585526) hydrochloride, this involves applying these principles to methods like High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry used for quantification and impurity detection. oaji.netjddtonline.info

The validation process assesses several key performance characteristics to ensure the method is reliable and reproducible. amsbiopharma.com These characteristics are defined by the ICH and are evaluated to meet predefined acceptance criteria.

Key Validation Parameters based on ICH Q2(R1)/Q2(R2):

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.comich.org For impurity testing, this ensures that the method can separate and detect various potential impurities from the main trans-tramadol hydrochloride peak. ich.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. biopharminternational.com This is typically demonstrated using a series of at least five concentrations and evaluating the correlation coefficient (r²) of the regression line, which should ideally be close to 0.999. jddtonline.infobiopharminternational.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of test results obtained by the method to the true value. biopharminternational.com It is often expressed as the percent recovery of a known amount of analyte added to a sample. Studies on tramadol (B15222) hydrochloride have shown accuracy with recovery rates between 98.5% and 100.8%. ijpbs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is considered at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. biopharminternational.com

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or different equipment. biopharminternational.com

Reproducibility: Assesses the precision between different laboratories. biopharminternational.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. oaji.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oaji.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jddtonline.info

The following table summarizes typical validation parameters and acceptance criteria applied in the analysis of tramadol hydrochloride, as derived from various research studies.

Parameter Description Typical Acceptance Criteria
Specificity Ability to differentiate the analyte from impurities and degradation products.Peak purity and resolution between adjacent peaks.
Linearity (r²) Correlation between concentration and analytical response.≥ 0.999
Accuracy (% Recovery) Closeness of measured value to the true value.Typically 98.0% - 102.0%
Precision (% RSD) Agreement between a series of measurements.Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
LOD Lowest concentration that can be detected.Signal-to-noise ratio of 3:1
LOQ Lowest concentration that can be quantified reliably.Signal-to-noise ratio of 10:1
Robustness Insensitivity to small changes in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; %RSD of results ≤ 2.0%.

Reference Standard Characterization and Management

Reference standards are highly purified compounds that are used as a basis for comparison in analytical tests. For this compound, both primary and secondary reference standards are essential for identity, purity, and assay tests. Pharmacopoeias like the United States Pharmacopeia (USP) provide well-characterized primary standards. sigmaaldrich.compharmacompass.com

Characterization: A reference standard for this compound must be thoroughly characterized to confirm its identity and establish its purity. This involves a battery of analytical techniques:

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.

Purity Assessment: Chromatographic methods, particularly HPLC, are used to determine the purity of the standard and identify any impurities. The purity value is crucial for calculating the potency of the standard.

Physicochemical Properties: Characterization includes determining properties like melting point, solubility, and appearance.

Water Content: Karl Fischer titration is often used to determine the water content, which is important for calculating the purity of the anhydrous material.

Management: Proper management of reference standards is crucial to maintain their integrity and fitness for use over time.

Storage: Standards are stored under controlled conditions, typically at specified temperatures (e.g., 2-8°C) and protected from light and humidity to prevent degradation. sigmaaldrich.com

Handling: Standards must be handled carefully to avoid contamination.

Periodic Re-evaluation: The stability of the reference standard is monitored through a periodic re-testing program to ensure its purity and potency have not changed.

Documentation: A comprehensive Certificate of Analysis (CoA) accompanies the reference standard, detailing its identity, purity, storage conditions, and expiration date. cerilliant.com

Quality by Design (QbD) Principles in Chemical Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. nih.govresearchgate.net As defined in ICH guidelines Q8, Q9, and Q10, QbD aims to build quality into the product rather than relying on end-product testing. ijpab.comeuropa.eu

In the chemical development of this compound, QbD principles are applied to both the synthesis of the active pharmaceutical ingredient (API) and the formulation of the final product.

The core elements of a QbD approach include:

Quality Target Product Profile (QTPP): This defines the prospective quality characteristics of the final drug product that are important for its efficacy and safety.

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes of the API or final product that should be within an appropriate limit, range, or distribution to ensure the desired product quality. researchgate.net For this compound, CQAs could include identity, assay, purity (specific and unspecified impurities), and dissolution rate.

Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment, the attributes of raw materials (CMAs) and parameters of the manufacturing process (CPPs) that can impact the CQAs are identified. researchgate.net In the synthesis of this compound via the Grignard reaction, CPPs might include reaction temperature, addition rate of reagents, and reaction time. patsnap.comgoogle.com

Design Space: This is the multidimensional combination and interaction of input variables (e.g., CMAs) and process parameters (e.g., CPPs) that have been demonstrated to provide assurance of quality. nih.gov Operating within the design space is not considered a change and provides regulatory flexibility. ijpab.com

Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov This includes controls on input materials, in-process controls, and final product specifications.

QbD Element Application in this compound Development
QTPP Defines desired product characteristics like purity profile and stability.
CQAs Identifies key attributes such as assay, specific impurity levels (e.g., cis-isomer), and residual solvents.
CMAs/CPPs Identifies critical factors in synthesis, e.g., quality of 2-dimethylaminomethyl cyclohexanone and Grignard reagent, reaction temperature, and crystallization conditions. google.comgoogle.com
Design Space Establishes a range for process parameters (e.g., temperature, pH) within which the CQAs are consistently met.
Control Strategy Implements in-process monitoring and final testing to ensure consistent quality.

Process Analytical Technology (PAT) in Synthesis and Formulation

Process Analytical Technology (PAT) is a key enabler of QbD. The FDA defines PAT as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.com

The goal of PAT is to move from a "testing to document quality" paradigm to a "building quality in" approach by understanding and controlling the manufacturing process in real-time. researchgate.net

Application of PAT in this compound Manufacturing:

Raw Material Monitoring: Spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can be used for rapid, on-line identification and qualification of incoming raw materials.

Real-Time Reaction Monitoring: In the synthesis of this compound, in-situ probes (e.g., FTIR, Raman) can monitor the progress of the reaction, tracking the consumption of reactants and the formation of the product and by-products. This allows for precise determination of the reaction endpoint, optimizing yield and minimizing impurity formation.

Crystallization Control: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization in real-time, ensuring consistent particle characteristics which can be critical for formulation performance.

Formulation Processes: In the formulation stage (e.g., blending, granulation), PAT tools can monitor parameters like blend uniformity and moisture content in real-time, reducing the need for extensive end-product testing.

The benefits of implementing PAT include improved process efficiency, reduced cycle times, minimized product rework, and enhanced assurance of product quality. mt.com

Impurity Control Strategies in Research and Development

Controlling impurities in an active pharmaceutical ingredient is essential for ensuring its safety and efficacy. For this compound, an effective impurity control strategy involves identifying potential and actual impurities, developing and validating analytical methods for their detection, and setting appropriate specifications.

Sources of Impurities: Impurities can originate from various sources:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process. For example, residual 2-dimethylaminomethylcyclohexanone. google.com

By-products of the Synthesis: Unwanted products from side reactions, such as the formation of the cis-isomer of tramadol. google.com

Degradation Products: Impurities formed by the degradation of this compound over time or under stress conditions (e.g., heat, light, humidity). researchgate.net

Reagents, Ligands, and Catalysts: Residual chemicals used in the synthesis process.

Impurity Control and Management:

Identification: A combination of chromatographic separation (e.g., HPLC, UPLC) and spectroscopic techniques (e.g., MS, NMR) is used to identify the structure of impurities. researchgate.net Known impurities, such as Tramadol Related Compound A and B, are monitored using official reference standards. uspnf.com

Analytical Monitoring: Sensitive and specific analytical methods are developed and validated to detect and quantify these impurities at very low levels. A recent patent described a liquid chromatography method for detecting new impurities like carboxymethyl tramadol in tramadol hydrochloride preparations. google.com

Specification Setting: Limits for impurities are established based on pharmacopoeial standards and ICH guidelines. These limits consider the potential toxicity of the impurity.

Process Optimization: The synthesis and purification processes are optimized to minimize the formation of impurities and to effectively remove them. For instance, the purification of tramadol hydrochloride can be designed to selectively remove the unwanted cis-isomer. google.com

Stability Studies: Forced degradation studies are conducted to understand the degradation pathways and to identify potential degradation products that could form during storage. researchgate.net

The table below lists some potential impurities associated with this compound.

Compound Name Type Potential Origin
cis-Tramadol hydrochlorideIsomeric ImpuritySynthesis by-product
Tramadol Related Compound AProcess ImpuritySynthesis-related
Tramadol Related Compound BProcess ImpuritySynthesis-related
Carboxymethyl tramadolDegradant/Process ImpurityIdentified in finished product
2-dimethylaminomethyl cyclohexanoneStarting MaterialUnreacted starting material
3-bromoanisoleStarting MaterialUnreacted starting material from Grignard reaction

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of tramadol (B15222) hydrochloride has been effective, but modern pharmaceutical chemistry is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. Future research is geared towards the exploration of novel synthetic pathways and the integration of green chemistry principles.

In line with the principles of green chemistry, researchers are investigating the use of more environmentally friendly solvents. google.compatsnap.com A notable example is the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF), in the Grignard reaction step of tramadol synthesis. google.compatsnap.com This approach not only reduces environmental pollution but has also been shown to result in higher reaction yields and easier product separation and purification. google.compatsnap.com The solvent is also more readily recycled, further minimizing the environmental impact. patsnap.com Other green chemistry approaches being explored include the use of mechanochemistry, which can reduce or eliminate the need for solvents altogether by using mechanical force to drive chemical reactions. researchgate.net

Future research will likely focus on:

Catalytic asymmetric synthesis to directly produce the desired enantiomers, thus avoiding the need for chiral resolution.

Flow chemistry processes for safer, more scalable, and continuous manufacturing.

The use of bio-catalysis and enzymatic reactions to improve stereoselectivity and reduce the use of hazardous reagents.

Advanced Spectroscopic Characterization Beyond Routine Applications

While routine spectroscopic methods such as UV-Visible, Infrared (IR), and basic Nuclear Magnetic Resonance (NMR) spectroscopy are standard for the identification and quality control of trans-tramadol (B1585526) hydrochloride, future research is moving towards the application of more advanced and specialized spectroscopic techniques. These methods can provide deeper insights into the molecule's three-dimensional structure, intermolecular interactions, and solid-state properties.

Advanced techniques that are being explored include:

Solid-State NMR (ssNMR): To study the structure and dynamics of trans-tramadol hydrochloride in its solid, crystalline form, which is crucial for understanding its stability and formulation properties.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques can provide detailed information about the absolute configuration and conformational preferences of chiral molecules like tramadol in solution.

Advanced Mass Spectrometry (MS) Techniques: Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are being used for the detailed characterization of metabolites and for impurity profiling. nih.govresearchgate.net Techniques like Atmospheric Pressure Ionization (API)-MS and MS/MS have been instrumental in identifying numerous phase I and phase II metabolites of tramadol in human urine. nih.gov

Terahertz (THz) Spectroscopy: This emerging technique can probe low-frequency vibrational modes, providing unique information about crystal lattice vibrations and intermolecular interactions in the solid state.

These advanced spectroscopic methods will be critical in developing a more comprehensive understanding of the physicochemical properties of this compound, which can inform the development of new formulations and co-crystals with improved properties. acs.org

Deeper Understanding of Stereoselective Pharmacodynamics and Pharmacokinetics in Diverse Preclinical Models

The fact that trans-tramadol is a racemic mixture, and that its enantiomers and their primary metabolites have different pharmacological activities, makes the study of its stereoselective properties a critical area of research. acs.orgacs.org Future investigations will focus on elucidating the complex interplay between the different stereoisomers and their effects in a wider range of preclinical models.

Research has already demonstrated that the pharmacokinetics of trans-tramadol and its active metabolite, O-desmethyltramadol (M1), are stereoselective. nih.gov For example, in human subjects, (+)-trans-tramadol is eliminated more slowly than (-)-trans-tramadol. nih.gov In rat liver microsomes, the metabolism of trans-tramadol is stereoselective, with (-)-trans-tramadol being preferentially metabolized. nih.gov The formation of the active metabolite M1 is also stereoselective, with a preference for the formation of (-)-M1. nih.gov Furthermore, the renal clearance of both trans-tramadol and its active metabolite is stereoselective. nih.gov

Future research in this area will likely involve:

Expanded Preclinical Models: Moving beyond traditional rodent models to include a more diverse range of species, including those with different metabolic profiles, to better predict human responses.

Genetically Modified Models: Utilizing knockout or humanized enzyme models to isolate the specific contributions of different cytochrome P450 enzymes to the stereoselective metabolism of tramadol.

Advanced Analytical Techniques: Employing highly sensitive and specific chiral analytical methods, such as high-performance capillary electrophoresis (HPCE), to accurately quantify the individual enantiomers of tramadol and its metabolites in biological matrices. nih.govnih.gov

In Vitro-In Vivo Correlation: Developing more sophisticated models to correlate in vitro metabolic data with in vivo pharmacokinetic and pharmacodynamic outcomes to improve the prediction of drug behavior in humans.

A deeper understanding of these stereoselective processes will be crucial for optimizing therapeutic outcomes and potentially for the development of enantiomerically pure tramadol-based drugs.

Design of Next-Generation Analogues with Tailored Chemical Profiles

The unique dual mechanism of action of tramadol, involving both opioid receptor agonism and monoamine reuptake inhibition, provides a rich scaffold for the design of new chemical entities with improved therapeutic profiles. acs.org Future research is focused on the rational design and synthesis of next-generation analogues of this compound with tailored chemical and pharmacological properties.

The goal of these efforts is to develop new compounds that may offer:

Enhanced Affinity and Selectivity: By modifying the chemical structure of tramadol, researchers aim to create analogues with higher affinity for the µ-opioid receptor or with altered selectivity for different opioid receptor subtypes. researchgate.netnih.govacs.org

Improved Side-Effect Profile: A key objective is to design analogues that retain analgesic efficacy while reducing the incidence of adverse effects. nih.gov

Novel Pharmacological Activities: Researchers are exploring modifications to the tramadol scaffold to introduce new pharmacological activities or to modulate the existing dual mechanism of action. researchgate.netnih.gov

One approach involves the synthesis of N-phenylalkyl-substituted tramadol derivatives. researchgate.netnih.gov Molecular docking studies have shown that these modifications can lead to different interactions with the µ-opioid receptor compared to traditional opioids. researchgate.netnih.gov Another strategy is the design of piperidine (B6355638) analogues based on the active metabolite of tramadol, M1. acs.org These efforts have led to the identification of highly potent and selective µ-opioid receptor agonists. acs.org

Future research in this area will be heavily reliant on computational chemistry and molecular modeling to predict the binding of new analogues to their target receptors and to guide synthetic efforts.

Integration of Omics Technologies in Preclinical Metabolism Studies

The advent of "omics" technologies—genomics, proteomics, and metabolomics—is set to revolutionize our understanding of drug metabolism and response. The integration of these technologies into preclinical studies of this compound will provide a more holistic view of its metabolic fate and its effects on biological systems.

Genomics: Genome-wide association studies (GWAS) can identify genetic variations that influence tramadol metabolism and response. nih.gov For example, variations in the CYP2D6 gene are known to affect the conversion of tramadol to its active metabolite, M1. nih.gov Future genomic studies will likely identify other genetic factors that contribute to inter-individual variability in tramadol response.

Proteomics: Proteomic approaches can be used to study changes in protein expression in response to tramadol administration. This can help to identify the specific enzymes and transporters involved in its metabolism and distribution, as well as to uncover potential biomarkers of drug response or toxicity.

Metabolomics: Metabolomic analysis can provide a comprehensive snapshot of the metabolic changes that occur in an organism following tramadol exposure. researchgate.net This can lead to the identification of novel metabolites and a better understanding of the metabolic pathways involved in tramadol biotransformation. researchgate.net For instance, metabolomic studies have revealed distinct metabolic profiles in tramadol users, with significant variations in pathways such as those involving phosphatidylcholine, histidine, and lysine. researchgate.net

By integrating data from these different omics platforms, researchers can build more comprehensive models of tramadol metabolism and action, paving the way for a more personalized approach to pain management.

Applications of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are powerful tools that are increasingly being applied to all stages of the drug discovery and development process. nih.govmdpi.com For this compound and its analogues, AI and ML can be used to accelerate research and to gain new insights from complex datasets.

Potential applications include:

Target Identification and Validation: AI algorithms can analyze large biological datasets to identify and validate new molecular targets for tramadol-like compounds. mdpi.com

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired pharmacological properties from scratch. biophysics.org These models can learn the chemical features that are important for binding to the µ-opioid receptor and for inhibiting monoamine reuptake, and then generate new chemical structures that are predicted to have high efficacy and selectivity.

Predictive Modeling: Machine learning models can be trained to predict the pharmacokinetic and pharmacodynamic properties of new tramadol analogues, as well as their potential for adverse effects. nih.govresearchgate.net For example, ML algorithms have been developed to predict the risk of seizure due to acute tramadol poisoning. nih.govresearchgate.net

Analysis of Electronic Health Records (EHR): Natural language processing (NLP) and machine learning can be used to analyze large volumes of EHR data to identify patterns of opioid use, adverse events, and treatment outcomes in real-world patient populations. dovepress.comnih.gov This can provide valuable information for pharmacovigilance and for understanding the clinical use of tramadol. nih.govresearchgate.net

The integration of AI and ML into the research pipeline for this compound has the potential to significantly reduce the time and cost of drug discovery and to facilitate the development of safer and more effective pain therapies. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying trans-Tramadol hydrochloride and distinguishing it from cis-isomers in pharmaceutical formulations?

  • Methodological Answer : Infrared (IR) spectroscopy (sample preparation via dichloromethane extraction and sodium hydroxide washes ) and chromatographic retention time matching (e.g., UPLC with Waters Aquity BEH C18 columns, pH 2.8 phosphate buffer/acetonitrile mobile phase) are critical. Chiral separation techniques, such as enantiomer-specific HPLC, can differentiate trans- and cis-isomers using racemic standards . Impurity profiling via thin-layer chromatography (TLC) or HPLC further distinguishes stereoisomers .

Q. How are assay methods validated to quantify this compound within pharmacopeial specifications (90–110% label claim)?

  • Methodological Answer : Use stability-indicating UPLC methods with linearity ranges of 0.5–300 µg/mL, validated per ICH guidelines for forced degradation (acid/base/oxidative stress). System suitability tests ensure precision (RSD <2%) and recovery (98–102%) . Titration with 0.1 M ammonium chloride or spectrophotometric ternary complexation (e.g., cobalt thiocyanate) also quantifies purity .

Q. What are the common impurities in this compound synthesis, and how are they controlled?

  • Methodological Answer : Key impurities include (1RS,2SR)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride (Imp. A, CAS 73806-49-2) and cyclohexene derivatives (Imp. B, CAS 66170-32-9). Quantify via HPLC with impurity-specific reference standards, ensuring limits adhere to EP/USP guidelines (e.g., ≤0.5% for individual unspecified impurities) .

Advanced Research Questions

Q. How can enantioselective pharmacokinetic studies of this compound be designed to account for CYP2D6 polymorphism and gender differences?

  • Methodological Answer : Employ chiral LC-MS/MS to separate and quantify S- and R-enantiomers in plasma. Use a crossover study design with healthy subjects, stratified by CYP2D6 phenotype. Monitor metabolites (O-desmethyltramadol, M1) to correlate enantiomer ratios with analgesic efficacy and toxicity .

Q. What advanced sensor technologies improve detection sensitivity for this compound in biological matrices?

  • Methodological Answer : Functionalized CeO₂/Al₂O₃ nanocomposite potentiometric sensors detect TRD-PM (tramadol-phosphomolybdate) complexes with a linear range of 1×10⁻¹⁰–1×10⁻² mol/L. Validate against HPLC for selectivity in presence of metabolites and interferents .

Q. How do polymeric matrices modulate the controlled release of this compound in sustained-release formulations?

  • Methodological Answer : Hydrophobic matrices (e.g., hydrogenated castor oil) prolong release >20 hours vs. hydrophilic HPMC (<14 hours). Blend chitosan with Eudragit® NE30D (1:1) for optimal bioadhesion and release kinetics. In vitro dissolution (USP Apparatus II, 0.1 N HCl, 50 rpm) validates performance against reference products .

Q. What methodological challenges arise in bioequivalence studies for this compound sustained-release tablets?

  • Methodological Answer : Use a randomized, crossover design with single/multiple-dose protocols under fed/fasting conditions. Analyze plasma tramadol and M1 via LC-MS/MS. Ensure 90% confidence intervals for AUC and Cmax fall within 80–125% for log-transformed data. Address inter-subject variability via stratified sampling .

Q. How does forced degradation under ICH guidelines inform stability profiles of this compound?

  • Methodological Answer : Subject bulk drug to acidic (HCl), basic (NaOH), oxidative (H₂O₂), thermal (105°C), and photolytic (UV) stress. UPLC tracks degradation products, confirming method specificity. Stability-indicating parameters include ≥98% recovery post-stress and resolution of degradation peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.